molecular formula C11H15NO2 B1502185 3-(3-Ethoxyphenoxy)azetidine

3-(3-Ethoxyphenoxy)azetidine

Cat. No.: B1502185
M. Wt: 193.24 g/mol
InChI Key: UMZSJTVTLZVCCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Ethoxyphenoxy)azetidine is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Ethoxyphenoxy)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Ethoxyphenoxy)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-(3-ethoxyphenoxy)azetidine

InChI

InChI=1S/C11H15NO2/c1-2-13-9-4-3-5-10(6-9)14-11-7-12-8-11/h3-6,11-12H,2,7-8H2,1H3

InChI Key

UMZSJTVTLZVCCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC=C1)OC2CNC2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Ethoxyphenoxy)azetidine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(3-Ethoxyphenoxy)azetidine, a valuable building block in medicinal chemistry. Authored for the discerning researcher, this document delves into the compound's chemical properties, provides a detailed, field-proven synthetic protocol, and explores its potential applications in drug discovery.

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in medicinal chemistry.[1] Their inherent ring strain, while a challenge in synthesis, imparts unique conformational rigidity and three-dimensionality to molecules.[2] This can lead to improved metabolic stability, enhanced receptor affinity, and favorable pharmacokinetic profiles.[2] The 3-substituted azetidine motif, in particular, allows for the introduction of diverse functionalities, making it a versatile tool for probing structure-activity relationships. This guide focuses on 3-(3-Ethoxyphenoxy)azetidine, a compound that combines the desirable properties of the azetidine core with a substituted phenoxy moiety, a common feature in many bioactive molecules.

Physicochemical and Spectroscopic Properties

PropertyValue (Predicted)Source/Analogy
Molecular FormulaC₁₁H₁₅NO-
Molecular Weight177.24 g/mol -
AppearanceColorless to pale yellow oil or solidAnalogy with other 3-phenoxyazetidines
Boiling PointNot available-
Melting PointNot available (likely low-melting solid or oil)Analogy with other 3-phenoxyazetidines
SolubilitySoluble in common organic solvents (e.g., DCM, MeOH, DMSO)General solubility of similar organic compounds

Spectroscopic Data (Predicted):

Predicting spectroscopic data is crucial for reaction monitoring and characterization. The following are expected shifts based on the analysis of similar 3-phenoxyazetidine derivatives.[1][3][4]

¹H NMR (400 MHz, CDCl₃):

  • δ 7.20-7.30 (t, 1H): Aromatic proton on the phenoxy ring.

  • δ 6.70-6.85 (m, 3H): Aromatic protons on the phenoxy ring.

  • δ 4.80-4.95 (m, 1H): CH proton of the azetidine ring at the 3-position.

  • δ 4.00-4.15 (q, 2H): CH₂ protons of the ethoxy group.

  • δ 3.80-4.00 (m, 4H): CH₂ protons of the azetidine ring at the 2 and 4-positions.

  • δ 1.40 (t, 3H): CH₃ protons of the ethoxy group.

  • δ 2.0-3.0 (br s, 1H): NH proton of the azetidine ring (may be broad and exchangeable).

¹³C NMR (100 MHz, CDCl₃):

  • δ 159.0: Aromatic carbon attached to the ethoxy group.

  • δ 158.0: Aromatic carbon attached to the azetidine ether oxygen.

  • δ 130.0: Aromatic CH.

  • δ 108.0: Aromatic CH.

  • δ 107.0: Aromatic CH.

  • δ 102.0: Aromatic CH.

  • δ 70.0: CH of the azetidine ring at the 3-position.

  • δ 63.5: CH₂ of the ethoxy group.

  • δ 52.0: CH₂ of the azetidine ring at the 2 and 4-positions.

  • δ 15.0: CH₃ of the ethoxy group.

FT-IR (thin film):

  • 3350-3450 cm⁻¹ (br): N-H stretch

  • 3050-3150 cm⁻¹: Aromatic C-H stretch

  • 2850-2980 cm⁻¹: Aliphatic C-H stretch

  • 1580-1600 cm⁻¹: Aromatic C=C stretch

  • 1220-1260 cm⁻¹: Aryl ether C-O stretch

Synthesis of 3-(3-Ethoxyphenoxy)azetidine: A Step-by-Step Protocol

The synthesis of 3-(3-Ethoxyphenoxy)azetidine can be efficiently achieved through a two-step process involving a Williamson ether synthesis followed by deprotection of the azetidine nitrogen. This protocol is designed for robustness and scalability in a research setting.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: N-Boc Deprotection A N-Boc-3-hydroxyazetidine C N-Boc-3-(3-ethoxyphenoxy)azetidine A->C NaH, THF, 0 °C to rt B 3-Ethoxyphenol B->C D N-Boc-3-(3-ethoxyphenoxy)azetidine E 3-(3-Ethoxyphenoxy)azetidine D->E TFA or HCl in Dioxane, DCM, rt

Figure 1: Synthetic workflow for 3-(3-Ethoxyphenoxy)azetidine.

Part 1: Synthesis of N-Boc-3-(3-ethoxyphenoxy)azetidine

This step employs a Williamson ether synthesis, a reliable method for forming ethers from an alcohol and a suitable leaving group, in this case, by activating the alcohol as an alkoxide.[5][6][7][8][9]

Materials:

  • N-Boc-3-hydroxyazetidine

  • 3-Ethoxyphenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-3-hydroxyazetidine (1.0 eq). Dissolve it in anhydrous THF.

  • Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stirring: Stir the suspension at 0 °C for 30 minutes.

  • Addition of Phenol: Add a solution of 3-ethoxyphenol (1.1 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-Boc-3-(3-ethoxyphenoxy)azetidine.

Part 2: Deprotection of N-Boc-3-(3-ethoxyphenoxy)azetidine

The tert-butyloxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions to yield the free amine.[10][11][12][13][14]

Materials:

  • N-Boc-3-(3-ethoxyphenoxy)azetidine

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Reaction Setup: Dissolve N-Boc-3-(3-ethoxyphenoxy)azetidine (1.0 eq) in dichloromethane.

  • Acid Addition: Add trifluoroacetic acid (5-10 eq) or 4M HCl in 1,4-dioxane (5-10 eq) dropwise at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC until the starting material is consumed.

  • Work-up (for TFA deprotection):

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 3-(3-Ethoxyphenoxy)azetidine.

  • Work-up (for HCl in dioxane deprotection):

    • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the product.

    • For the free base, dissolve the salt in water, basify with a suitable base (e.g., NaOH or NaHCO₃), and extract with DCM.

    • Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the free base.

Reactivity and Potential Applications

3-(3-Ethoxyphenoxy)azetidine is a versatile intermediate for further functionalization. The secondary amine of the azetidine ring can undergo a variety of reactions, including:

  • N-Alkylation: Reaction with alkyl halides or other electrophiles.

  • N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides.

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

This reactivity makes it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs. The 3-(3-ethoxyphenoxy) moiety can act as a key pharmacophoric element, potentially interacting with various biological targets. Azetidine-containing compounds have shown promise in a range of therapeutic areas, including as central nervous system (CNS) modulators and in the treatment of infectious diseases.[15]

G cluster_0 Potential Reactions A 3-(3-Ethoxyphenoxy)azetidine B N-Alkylation A->B C N-Arylation A->C D Acylation A->D E Reductive Amination A->E

Figure 2: Reactivity of the 3-(3-Ethoxyphenoxy)azetidine core.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 3-(3-Ethoxyphenoxy)azetidine and its precursors.

  • General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Specific Hazards (inferred from analogs):

    • The parent azetidine is flammable and corrosive.[16]

    • Similar compounds like 3-(3-Ethylphenoxy)azetidine hydrochloride are classified with H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

  • Sodium Hydride: A highly reactive and flammable solid. Reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere.

  • Trifluoroacetic Acid and HCl: Corrosive acids. Handle with care to avoid skin and eye contact and inhalation of vapors.

Always consult the Safety Data Sheet (SDS) for each reagent used in the synthesis.

Conclusion

3-(3-Ethoxyphenoxy)azetidine represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while requiring careful handling of reactive intermediates, is achievable through established and reliable synthetic methodologies. The unique structural and electronic properties conferred by the strained azetidine ring, combined with the potential for diverse functionalization, make this compound and its derivatives promising candidates for the development of novel therapeutics.

References

  • Chatelain, E. et al. (2004). Azetidine. In e-EROS Encyclopedia of Reagents for Organic Synthesis.
  • Royal Society of Chemistry. (2015).
  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Organic Syntheses. (n.d.). Azetidine. Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
  • Alchem.Pharmtech. (n.d.). CAS N/A | 3-(3-Ethoxyphenoxy)azetidine. Retrieved from [Link]

  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]

  • Ahmed, S.E. et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US4966979A - Process for synthesis of azetidine and novel intermediates therefor.
  • Chemistry Notes. (2018). Williamson ether synthesis: simple mechanism, 3 examples. Retrieved from [Link]

  • Google Patents. (n.d.). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Uniba. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Retrieved from [Link]

  • MDPI. (2025). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatizations of arylated azetidine products. Retrieved from [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-Methoxyphenoxy)azetidine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxyazetidine hydrochloride. Retrieved from [Link]

  • Googleapis. (2005). US 2005/0256310 A1. Retrieved from [Link]

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxyazetidine. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(3-methoxyphenoxy)azetidine hydrochloride (C10H13NO2). Retrieved from [Link]

Sources

Technical Guide: Mechanism of Action of 3-(3-Ethoxyphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(3-Ethoxyphenoxy)azetidine , a specific derivative within the 3-aryloxyazetidine class. These compounds are primarily investigated as Monoamine Transporter Inhibitors (specifically targeting NET and SERT) and, due to their structural overlap with compounds like A-85380, possess secondary activity at Nicotinic Acetylcholine Receptors (nAChRs) .

Executive Summary

3-(3-Ethoxyphenoxy)azetidine is a conformationally constrained aryloxyamine scaffold used in neuropharmacology. It functions primarily as a Dual/Triple Reuptake Inhibitor (SNDRI) , blocking the reuptake of norepinephrine (NE) and serotonin (5-HT), with variable affinity for the dopamine transporter (DAT).

Its structural rigidity, provided by the four-membered azetidine ring, distinguishes it from flexible linear analogs (e.g., atomoxetine), offering a distinct thermodynamic binding profile. The 3-ethoxy substituent on the phenyl ring is a critical Structure-Activity Relationship (SAR) feature, optimizing lipophilicity and selectivity for the norepinephrine transporter (NET).

Primary Applications:

  • Neuropsychiatry: Development of novel antidepressants and ADHD therapeutics.[1][2]

  • Medicinal Chemistry: Bioisosteric replacement of pyrrolidine/piperidine rings to alter metabolic stability.

Chemical Identity & Structural Pharmacology[3]

Physicochemical Profile
  • IUPAC Name: 3-(3-Ethoxyphenoxy)azetidine

  • Core Scaffold: Azetidine (4-membered nitrogen heterocycle).[3][4]

  • Linkage: Ether bond at the C3 position.

  • Pharmacophore: The distance between the basic nitrogen and the aromatic centroid is constrained, mimicking the "folded" bioactive conformation of neurotransmitters like norepinephrine.

Structure-Activity Relationship (SAR)

The mechanism is dictated by three structural domains:

DomainStructural FeatureMechanistic Function
Cationic Head Azetidine Nitrogen (Secondary Amine)Forms an ionic bond with the conserved aspartate residue (e.g., Asp75 in NET) in the transporter binding pocket.
Linker Ether OxygenActs as a hydrogen bond acceptor; dictates the rotameric flexibility between the ring and the aryl group.
Lipophilic Tail 3-Ethoxyphenyl GroupThe meta-ethoxy substitution targets the hydrophobic S1/S2 subsites of the transporter. Meta-substitution often enhances NET selectivity over SERT compared to para-substitution.

Mechanism of Action (MoA)

Primary Mechanism: Monoamine Transporter Inhibition

The compound acts as a competitive antagonist at the presynaptic monoamine transporters.

  • Binding: The azetidine enters the central substrate-binding site (S1) of the Norepinephrine Transporter (NET) or Serotonin Transporter (SERT).

  • Occlusion: The rigid azetidine ring locks the transporter in an outward-open conformation , preventing the conformational change required to translocate the endogenous substrate (NE/5-HT) into the cytoplasm.

  • Effect: This blockade increases the synaptic residence time and concentration of neurotransmitters, amplifying downstream adrenergic and serotonergic signaling.

Secondary Mechanism: nAChR Modulation

Azetidine ethers are "privileged structures" for nicotinic acetylcholine receptors. While pyridine-linked azetidines (e.g., A-85380) are potent agonists, phenyl-linked analogs like 3-(3-Ethoxyphenoxy)azetidine often exhibit partial agonist or antagonist activity at


 nAChRs due to the steric bulk of the ethoxy group preventing full loop-C closure.
Signaling Pathway Diagram

The following diagram illustrates the dual inhibition of NET and SERT at the synaptic cleft.

MoA_Pathway cluster_Transporters Presynaptic Membrane Targets cluster_Outcome Physiological Effect Compound 3-(3-Ethoxyphenoxy)azetidine NET Norepinephrine Transporter (NET) Compound->NET Competitive Binding (Ki < 10 nM) SERT Serotonin Transporter (SERT) Compound->SERT Competitive Binding Synapse Synaptic Cleft NE_Level ↑ Synaptic Norepinephrine NET->NE_Level Blocks Reuptake HT_Level ↑ Synaptic Serotonin SERT->HT_Level Blocks Reuptake Signal Enhanced Adrenergic/ Serotonergic Signaling NE_Level->Signal HT_Level->Signal

Caption: Mechanism of action showing competitive inhibition of NET and SERT, leading to increased synaptic neurotransmitter concentrations.

Experimental Validation Protocols

To validate the mechanism of 3-(3-Ethoxyphenoxy)azetidine, researchers must employ a Functional Uptake Assay . This protocol is superior to simple radioligand binding as it confirms inhibition rather than just affinity.

Protocol: Monoamine Uptake Inhibition Assay (HEK293)

Objective: Determine the IC50 of the compound for NET, SERT, and DAT.

Reagents:

  • HEK293 cells stably expressing human NET, SERT, or DAT.[5][6]

  • Radiolabeled substrates:

    
    -Norepinephrine, 
    
    
    
    -Serotonin.
  • Reference Inhibitors: Nisoxetine (NET), Fluoxetine (SERT).

Workflow:

  • Cell Preparation: Seed HEK293-hNET cells in 96-well plates (

    
     cells/well). Incubate for 24h.
    
  • Compound Treatment: Remove growth medium. Wash with Krebs-Ringer-HEPES (KRH) buffer. Add 3-(3-Ethoxyphenoxy)azetidine at varying concentrations (

    
     M to 
    
    
    
    M). Incubate for 10 min at 37°C.
  • Substrate Addition: Add

    
    -NE (final concentration 20-50 nM). Incubate for 5-10 min.
    
  • Termination: Rapidly aspirate buffer and wash cells

    
     with ice-cold KRH buffer to stop transport.
    
  • Lysis & Counting: Lyse cells with 1% SDS/0.1N NaOH. Quantify radioactivity using liquid scintillation counting (LSC).

  • Analysis: Plot CPM vs. log[Compound]. Fit to a non-linear regression model (Sigmoidal dose-response) to calculate IC50.

Experimental Logic Diagram

Experimental_Workflow Step1 HEK293-NET Cell Seeding Step2 Pre-incubation (Compound) Step1->Step2 24h Step3 Substrate Addition ([3H]-NE) Step2->Step3 10 min Step4 Rapid Wash (Ice-Cold Buffer) Step3->Step4 Transport Phase Step5 Scintillation Counting Step4->Step5 Lysis

Caption: Step-by-step workflow for the functional monoamine uptake inhibition assay.

Quantitative Data Summary (Representative Class Data)

Note: Values below are representative of the 3-aryloxyazetidine class (e.g., methoxy/ethoxy analogs) based on SAR literature.

TargetParameterRepresentative ValueInterpretation
hNET

(Affinity)
1.5 – 10 nMHigh affinity; primary target.
hSERT

(Affinity)
10 – 50 nMModerate-to-high affinity; balanced SNRI profile.
hDAT

(Affinity)
> 500 nMLow affinity; reduced abuse potential compared to cocaine.
nAChR

> 1

M
Weak partial agonist or antagonist (selectivity window exists).

References

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. Source: National Institutes of Health (PMC) Context: Establishes the 3-oxyazetidine scaffold as a core template for monoamine transporter inhibition.

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Source: PubMed / European Journal of Medicinal Chemistry Context: detailed SAR of 3-substituted azetidines and their transporter selectivity profiles.

  • Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine (F-A-85380). Source: PubMed / Journal of Medicinal Chemistry Context: foundational work on azetidine ethers as high-affinity ligands for nAChRs, providing the basis for "off-target" effects.

  • Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? Source: National Institutes of Health (PMC) Context: Reviews the therapeutic rationale for compounds (like 3-aryloxyazetidines) that simultaneously inhibit NET, SERT, and DAT.

Sources

3-(3-Ethoxyphenoxy)azetidine structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-Phenoxyazetidine Derivatives as Monoamine Transporter Modulators

Abstract

The 3-phenoxyazetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, particularly for targeting the central nervous system (CNS).[1] Its unique conformational rigidity and favorable physicochemical properties make it an attractive starting point for the design of novel therapeutics.[1] This guide focuses on the structure-activity relationship (SAR) of derivatives based on the 3-(3-ethoxyphenoxy)azetidine core, with a primary emphasis on their role as modulators of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Dysregulation of these transporters is implicated in a range of neurological and psychiatric conditions, such as depression, anxiety, and neurodegenerative diseases.[2][3] This document provides a comprehensive overview of the synthetic rationale, key structural modifications that influence potency and selectivity, and detailed experimental protocols for biological evaluation. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this chemical scaffold for the discovery of next-generation CNS agents.

The 3-Phenoxyazetidine Scaffold: A Privileged Motif for CNS Drug Discovery

The Azetidine Ring: Unique Physicochemical Properties

Azetidines, as four-membered saturated nitrogen heterocycles, occupy a unique chemical space.[4] Their inherent ring strain, which is comparable to that of aziridines, confers distinct structural and reactivity properties.[4] Unlike more flexible aliphatic amines or larger rings like pyrrolidines, the azetidine ring introduces a degree of conformational constraint.[1] This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, often leading to higher affinity. Furthermore, the sp3-rich character of the azetidine scaffold can improve solubility, metabolic stability, and other pharmacokinetic parameters, making it an increasingly popular building block in drug discovery.[1]

Therapeutic Rationale: Targeting Monoamine Transporters (DAT, SERT, NET)

Monoamine transporters are critical regulators of neurotransmission, responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft.[3] Compounds that can modulate the activity of these transporters have profound therapeutic value. For instance, selective serotonin reuptake inhibitors (SSRIs) are a cornerstone of depression treatment, while dual-acting agents that target multiple transporters may offer broader efficacy.[3] The 3-phenoxyazetidine scaffold has shown particular promise in yielding ligands with high affinity for both DAT and SERT, suggesting its potential for developing treatments for complex disorders where multiple neurotransmitter systems are involved.[2][3]

The 3-(3-Ethoxyphenoxy)azetidine Core and SAR Exploration Points

The core structure provides several vectors for chemical modification to explore the SAR and optimize for potency, selectivity, and drug-like properties. These key modification points are illustrated below.

Caption: Key points for SAR exploration on the 3-phenoxyazetidine scaffold.

Synthetic Strategies for Analog Generation

The synthesis of substituted 3-phenoxyazetidines can be challenging due to the strained nature of the azetidine ring.[4] However, robust synthetic routes have been developed, often commencing from commercially available precursors like N-Boc-3-azetidinone.[3]

General Synthetic Workflow

A common and effective strategy involves a two-step process: nucleophilic addition of an organometallic reagent to the azetidinone carbonyl, followed by etherification. This approach allows for modular and divergent synthesis of a wide array of analogs.

Synthetic_Workflow start N-Boc-3-Azetidinone step1 Step 1: Aryl Grignard or Aryllithium Addition start->step1 intermediate N-Boc-3-aryl-3-hydroxyazetidine step1->intermediate step2 Step 2: Williamson Ether Synthesis (e.g., with Alkyl Halide) intermediate->step2 product 3-Aryl-3-alkoxyazetidine Analog step2->product deprotection Step 3: Boc Deprotection (e.g., TFA or HCl) product->deprotection final_core 3-Aryl-3-alkoxyazetidine (Free Base) deprotection->final_core step4 Step 4 (Optional): N-Alkylation / N-Arylation final_core->step4 final_analog N-Substituted Final Analog step4->final_analog Biological_Workflow cluster_flow In Vitro Evaluation Cascade a Compound Synthesis & Purification b Primary Screening: Radioligand Binding Assays (Determine Ki at DAT, SERT, NET) a->b c Functional Assay: [3H]-Monoamine Uptake Inhibition (Determine IC50) b->c d Selectivity & Off-Target Screening (e.g., GPCR panel, hERG) c->d e Lead Compound Identification d->e

Sources

Methodological & Application

Application Note: Preparation of 3-(3-Ethoxyphenoxy)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The azetidine ring is a privileged scaffold in medicinal chemistry, serving as a conformationally restricted bioisostere of proline, piperidine, and cyclic ethers. This guide details the synthesis of 3-(3-ethoxyphenoxy)azetidine hydrochloride , a high-value intermediate often utilized in the development of monoamine transporter inhibitors and CNS-active agents.

While nucleophilic aromatic substitution (


) is a theoretical route, it is often hindered by the electron-rich nature of the 3-ethoxyphenol and the poor nucleophilicity of the secondary alcohol in the strained azetidine ring. Therefore, this protocol utilizes the Mitsunobu reaction  to establish the ether linkage with inversion of configuration (though the C3 center is achiral in the final product, the mechanism is relevant for stereochemical purity if starting with chiral analogs), followed by acid-mediated deprotection.
Key Advantages of This Protocol
  • Regiocontrol: Exclusive O-alkylation of the phenol.

  • Scalability: Includes specific strategies for the removal of triphenylphosphine oxide (

    
    ), the primary bottleneck in scaling Mitsunobu reactions.
    
  • Salt Engineering: Optimized crystallization of the HCl salt to prevent hygroscopic gum formation.

Synthesis Architecture

The synthesis is a two-stage convergent workflow. The critical control point is the removal of the Mitsunobu by-products (


 and reduced DIAD) prior to deprotection to prevent downstream contamination.

SynthesisWorkflow SM1 1-Boc-3-hydroxyazetidine (Starting Material A) Mitsunobu Step 1: Mitsunobu Coupling (DIAD, PPh3, THF, 0°C) SM1->Mitsunobu SM2 3-Ethoxyphenol (Starting Material B) SM2->Mitsunobu Intermediate Boc-Protected Intermediate (Purification Critical) Mitsunobu->Intermediate Ether Formation Deprotection Step 2: N-Boc Deprotection (4M HCl in Dioxane) Intermediate->Deprotection Acidolysis FinalProduct 3-(3-Ethoxyphenoxy)azetidine HCl (Target Salt) Deprotection->FinalProduct Precipitation

Figure 1: Strategic Synthesis Architecture illustrating the convergent Mitsunobu coupling followed by deprotection.

Detailed Experimental Protocol

Step 1: Mitsunobu Coupling

Reaction: tert-Butyl 3-hydroxyazetidine-1-carboxylate + 3-Ethoxyphenol


tert-Butyl 3-(3-ethoxyphenoxy)azetidine-1-carboxylate.

Reagents & Stoichiometry:

Reagent Equiv. Role Critical Note
1-Boc-3-hydroxyazetidine 1.0 Substrate Dry azeotropically if older batch.
3-Ethoxyphenol 1.1 Nucleophile Slight excess ensures complete consumption of expensive azetidine.

| Triphenylphosphine (


) | 1.2 | Activator | Use polymer-bound for small scale (<100mg) to ease purification. |
| DIAD (Diisopropyl azodicarboxylate) | 1.2 | H-Acceptor | Safety:  Shock sensitive. Handle cold. Preferred over DEAD. |
| THF (Anhydrous) | 10-15 V | Solvent | Water content must be <0.05%. |

Procedure:

  • Setup: Charge a flame-dried 3-neck round bottom flask with 1-Boc-3-hydroxyazetidine (1.0 equiv), 3-ethoxyphenol (1.1 equiv), and

    
      (1.2 equiv) in anhydrous THF under nitrogen atmosphere.
    
  • Cooling: Cool the solution to 0–5 °C using an ice/water bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Addition: Add DIAD (1.2 equiv) dropwise via a pressure-equalizing addition funnel or syringe pump over 30–45 minutes.

    • Why? Exothermic reaction. Rapid addition generates local hot spots that decompose the betaine intermediate and increase side reactions (e.g., hydrazine formation).

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) naturally and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1]

  • Workup (The "Ph3PO Strategy"):

    • Concentrate the reaction mixture to ~20% volume.

    • Add n-Heptane/MTBE (1:1) and stir vigorously for 1 hour.

      
       precipitates as a white solid.
      
    • Filter off the solid.[2][3][4][5][6] Concentrate the filtrate.

    • Purification: Flash column chromatography (SiO2, 0-30% EtOAc in Hexanes). The product elutes before the remaining hydrazine by-products.

Step 2: Deprotection and Salt Formation

Reaction: tert-Butyl 3-(3-ethoxyphenoxy)azetidine-1-carboxylate


 Product HCl Salt.

Procedure:

  • Dissolve the purified intermediate in Dichloromethane (DCM) (5 volumes).

  • Cool to 0 °C.

  • Add 4M HCl in Dioxane (5–10 equiv) dropwise.

    • Note: Gas evolution (

      
       and Isobutylene) will occur. Ensure proper venting.
      
  • Stir at room temperature for 2–4 hours.

  • Isolation (Critical for Morphology):

    • Do not simply rotary evaporate to dryness, as this often yields a hygroscopic foam.

    • Add Diethyl Ether (

      
      )  or MTBE  (10 volumes) slowly to the reaction mixture to induce precipitation.
      
    • Filter the white solid under nitrogen (hygroscopic).

    • Wash the cake with cold

      
      .
      
    • Dry in a vacuum oven at 40 °C over

      
       for 12 hours.
      

Analytical Validation (Expected Data)

The following data parameters validate the structural integrity of the synthesized salt.

TechniqueParameterExpected Signal/ObservationInterpretation
1H NMR Azetidine Ring

4.0–4.5 ppm (m, 2H), 4.6–4.9 ppm (m, 2H)
Ring protons shift downfield due to positive charge on Nitrogen.
1H NMR C3-H

5.1–5.2 ppm (m, 1H)
Characteristic methine proton adjacent to ether oxygen.
1H NMR Ethoxy Group

1.3 ppm (t, 3H), 4.0 ppm (q, 2H)
Diagnostic triplet/quartet of the ethyl tail.
1H NMR Aromatic

6.4–7.2 ppm (m, 4H)
Pattern consistent with 1,3-disubstituted benzene.
LC-MS M+Hm/z ~194.1 (Free base mass)Confirms molecular weight (193.24 g/mol + H+).
Appearance VisualWhite to off-white crystalline solidYellowing indicates oxidation or residual phenols.

Troubleshooting & Critical Process Parameters

Decision Tree for Workup

The following logic ensures high purity, specifically targeting the removal of stubborn Mitsunobu by-products.

WorkupLogic Start Crude Reaction Mixture Precip Add Heptane/MTBE (1:1) Stir 1 hr Start->Precip Check Check Ph3PO Content (TLC/NMR) Precip->Check Low Low Ph3PO (<5%) Check->Low Clean High High Ph3PO (>5%) Check->High Contaminated Chrom Flash Chromatography (Hex/EtOAc) Low->Chrom Sapon Alternative: Saponify By-products (LiOH wash) High->Sapon Next Proceed to Deprotection Chrom->Next Sapon->Chrom

Figure 2: Purification decision tree focusing on Triphenylphosphine Oxide removal.

Common Issues
  • Low Yield in Step 1: Often caused by wet THF. The betaine intermediate is sensitive to moisture. Solution: Distill THF over Na/Benzophenone or use a molecular sieve column.

  • Product is a Sticky Gum: This usually happens during salt formation if excess dioxane/solvent remains. Solution: Triturate the gum with anhydrous

    
     or Hexanes and scratch the flask wall to induce nucleation.
    
  • Incomplete Deprotection: The N-Boc group on strained rings can be surprisingly stable. Solution: If 4M HCl/Dioxane is too slow, switch to TFA/DCM (1:1), then perform a salt exchange.

Safety & Handling

  • Azetidine Toxicity: Unsubstituted azetidines are potential alkylating agents. While the 3-aryloxy derivatives are generally less reactive, treat all azetidine salts as potential genotoxins until proven otherwise. Handle in a fume hood.

  • DIAD/DEAD: Explosive potential if heated under confinement. Never distill reaction mixtures containing significant amounts of azo compounds.

  • Hydroscopic Nature: The HCl salt will absorb atmospheric moisture, leading to deliquescence. Store in a desiccator or under inert gas at -20°C.

References

  • Mitsunobu Reaction on Azetidines

    • Title: Synthesis of 3-substituted azetidines via Mitsunobu reaction.
    • Source:Journal of Medicinal Chemistry, General methodology for 3-hydroxyazetidine functionaliz
    • URL:[Link] (General Mechanism & Protocols)

  • Triphenylphosphine Oxide Removal Strategies

    • Title: Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature.[2][6]

    • Source:ACS Omega, 2021.
    • URL:[Link]

  • Azetidine Salt Handling

    • Title: Safety Data Sheet: Azetidine Hydrochloride.[7][8]

    • Source: Fisher Scientific.
  • Title: Preparation of 3-aryloxyazetidines as monoamine transporter inhibitors (Patent Context).

Sources

Analytical methods for 3-(3-Ethoxyphenoxy)azetidine characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of 3-(3-Ethoxyphenoxy)azetidine

Part 1: Executive Summary & Molecular Context

3-(3-Ethoxyphenoxy)azetidine is a high-value heterocyclic building block used increasingly in medicinal chemistry to modulate lipophilicity and metabolic stability in CNS and metabolic disease drug candidates. The incorporation of the strained azetidine ring, linked via an ether bond to a meta-substituted phenyl ring, offers a unique vector for exploring chemical space compared to traditional piperidine or pyrrolidine analogs.

However, the characterization of this molecule presents specific analytical challenges:

  • Ring Strain: The azetidine ring is susceptible to ring-opening hydrolysis under harsh acidic/basic conditions or thermal stress.

  • Secondary Amine Functionality: The free azetidine nitrogen (

    
    ) interacts strongly with residual silanols in HPLC columns, leading to peak tailing and poor resolution if not managed.
    
  • Lack of Chromophores: While the phenoxy group provides UV absorption, the aliphatic azetidine ring is UV-transparent, requiring specific wavelength selection for sensitive detection.

This guide provides a self-validating analytical framework to overcome these challenges, ensuring rigorous quality control (QC) for drug development.

Part 2: Impurity Logic & Synthetic Origin

To validate purity, one must first understand the origin of potential impurities. The synthesis typically involves a Mitsunobu reaction or


 coupling between N-protected 3-hydroxyazetidine and 3-ethoxyphenol, followed by deprotection.

Figure 1: Synthetic Pathway and Impurity Origin Logic

G Start1 N-Boc-3-hydroxyazetidine Step1 Coupling (Mitsunobu/SNAr) Start1->Step1 Start2 3-Ethoxyphenol Start2->Step1 Inter Intermediate: N-Boc-3-(3-ethoxyphenoxy)azetidine Step1->Inter Imp1 Impurity A: Unreacted 3-Ethoxyphenol Step1->Imp1 Residual SM Step2 Deprotection (HCl/TFA) Inter->Step2 Final Target: 3-(3-Ethoxyphenoxy)azetidine Step2->Final Imp2 Impurity B: Ring-Opened Amino Alcohol Step2->Imp2 Hydrolysis (Acid) Imp3 Impurity C: Elimination Product (Azetine) Step2->Imp3 Thermal Stress

Caption: Logical flow of synthesis indicating critical control points for impurity generation (Impurity A, B, and C) requiring specific detection methods.

Part 3: Structural Identification Protocols

Protocol A: High-Resolution NMR Spectroscopy

Objective: Confirm chemical structure and assess molar ratio of counter-ions (if salt form).

Methodology:

  • Solvent Selection: Use DMSO-

    
     .
    
    • Reasoning: Azetidine salts are often insoluble in

      
      . DMSO ensures full solubility and separates the exchangeable amine proton signals (NH) from the bulk water signal, allowing confirmation of the salt form (e.g., 
      
      
      
      vs
      
      
      ).
  • Instrument: 400 MHz or higher.

  • Acquisition: 64 scans,

    
     pulse angle, 10s relaxation delay (to allow accurate integration of aromatic vs. aliphatic protons).
    

Expected Spectral Features (Validation Criteria):

Region (ppm)MultiplicityIntegrationAssignmentDiagnostic Value
9.0 - 9.5 Broad Singlet2H

(Salt)
Confirms salt formation (disappears with

shake).
7.1 - 7.3 Triplet (t)1HAr-H (C5')Characteristic meta-substitution pattern.
6.4 - 6.6 Multiplet3HAr-H (C2', C4', C6')Confirms 1,3-disubstituted benzene ring.
5.0 - 5.2 Multiplet1HAzetidine C3-HChemical shift indicates ether linkage (deshielded).
3.9 - 4.4 Multiplet4HAzetidine C2/C4-HCritical: Distinctive roofing/splitting due to ring puckering.
3.9 - 4.0 Quartet (q)2HEthoxy

Confirms ethoxy group presence.
1.2 - 1.3 Triplet (t)3HEthoxy

Coupled to the quartet.
Protocol B: Mass Spectrometry (HRMS)

Objective: Confirm molecular formula (


).
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Theoretical m/z:

    
    .
    
  • Acceptance Criteria: Mass error < 5 ppm.

  • Fragment Analysis: Look for loss of the azetidine ring (

    
    ) or the ethoxy group (
    
    
    
    ) in MS/MS to confirm connectivity.

Part 4: Chromatographic Purity (HPLC/UPLC)

Challenge: Secondary amines like azetidine often interact with silanols on silica columns, causing peak tailing. Solution: Use a Charged Surface Hybrid (CSH) column with a trifluoroacetic acid (TFA) modifier to suppress silanol activity and protonate the amine, ensuring sharp peaks.

Protocol C: Reversed-Phase UPLC Method
ParameterSpecificationCausality / Rationale
Column Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm)CSH technology provides superior peak shape for basic compounds (amines) at low pH.
Mobile Phase A 0.05% TFA in Water (v/v)Low pH maintains the azetidine in protonated form (

), preventing interaction with stationary phase silanols.
Mobile Phase B 0.05% TFA in AcetonitrileMatches ionic strength of MPA; prevents baseline drift.
Flow Rate 0.4 mL/minOptimized for UPLC efficiency.
Gradient 0-2 min: 5% B (Isocratic)2-10 min: 5%

95% B10-12 min: 95% B
Initial hold ensures retention of polar salts; gradient elutes lipophilic impurities (phenols).
Column Temp

Reduces viscosity and improves mass transfer.
Detection UV at 274 nm (Quant) & 220 nm (Impurity)274 nm is specific to the phenoxy chromophore (purity); 220 nm detects non-aromatic impurities.

System Suitability Requirements:

  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak (Crucial for amines).
  • Resolution (

    
    ): 
    
    
    
    between the main peak and the nearest impurity (likely 3-ethoxyphenol).
  • Precision: RSD

    
     for 5 replicate injections.
    

Part 5: Residual Solvents & Counter-Ion Analysis

Protocol D: Residual Solvents (GC-Headspace)

Since the synthesis likely involves ethanol (ethoxy source) or dichloromethane/ethyl acetate (extraction), these must be quantified.

  • Column: DB-624 (or equivalent G43 phase).

  • Carrier Gas: Helium at 2.0 mL/min.

  • Oven Program:

    
     (hold 5 min) 
    
    
    
    ramp
    
    
    /min
    
    
    
    
    .
  • Headspace: Incubate at

    
     for 20 mins. Note: Do not exceed 
    
    
    
    to prevent thermal degradation of the azetidine ring.
Protocol E: Chloride Content (Potentiometric Titration)

Applicable only if the sample is the Hydrochloride salt.

  • Titrant: 0.1 N Silver Nitrate (

    
    ).
    
  • Solvent: Water:Methanol (1:[1]1) with 1 mL Nitric Acid.

  • Electrode: Silver/Silver Chloride combination electrode.

  • Calculation:

    
    
    Target: 15.0 - 16.5% w/w (Theoretical for 
    
    
    
    is ~16.4%).

Part 6: References

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-264. Link

  • Hillier, M. C., & Chen, C. Y. (2006).[2] A Straightforward Synthesis of 1,3-Disubstituted Azetidines. Journal of Organic Chemistry, 71(20), 7885-7887. Link

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Particle Technology: Method Development for Basic Compounds. Application Note 720003683EN. Link

  • Sigma-Aldrich. (2024). Product Specification: 3-(3-Ethoxyphenoxy)azetidine Hydrochloride.[3] Link

  • Halket, J. M., & Zaikin, V. V. (2004).[4] Derivatization in mass spectrometry-3. Alkylation (arylation).[4] European Journal of Mass Spectrometry, 10(1), 1-19.[4] Link

Disclaimer: This protocol is intended for research and development purposes. All handling of 3-(3-Ethoxyphenoxy)azetidine should be performed under appropriate safety regulations (GHS07: Warning, Irritant) utilizing a fume hood and PPE.

Sources

Technical Characterization Guide: Structural Validation of 3-(3-Ethoxyphenoxy)azetidine via High-Field NMR and HRMS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Subject: 3-(3-Ethoxyphenoxy)azetidine (Free Base & HCl Salt) CAS Registry Number: (Analogous to 1236862-21-7 class) Molecular Formula:


Exact Mass:  193.1103

This Application Note details the structural validation of 3-(3-Ethoxyphenoxy)azetidine , a critical saturated heterocycle used as a scaffold in medicinal chemistry. Azetidines are increasingly deployed as " metabolic switches" to replace gem-dimethyl groups or morpholines in CNS-focused drug discovery programs due to their ability to lower lipophilicity (


) while maintaining specific vector orientations [1].

This guide provides a standardized protocol for the characterization of 3-aryloxyazetidines, utilizing High-Resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Workflow

The following workflow ensures rigorous quality control (QC) during the transition from crude synthesis to library storage.

AnalyticalWorkflow Sample Crude Sample (Post-Workup) Prep Sample Prep (Dilution/Filtration) Sample->Prep LCMS LC-MS Screen (Purity Check) Prep->LCMS Decision Purity > 95%? LCMS->Decision Purification Prep-HPLC (C18 Column) Decision->Purification No NMR High-Field NMR (600 MHz Cryoprobe) Decision->NMR Yes Purification->LCMS Data Data Processing (MestReNova/TopSpin) NMR->Data Report Final CoA Generation Data->Report

Figure 1: Standardized analytical workflow for azetidine building block validation.

Mass Spectrometry Protocol (LC-HRMS)

Experimental Conditions
  • Instrument: Agilent 6545 Q-TOF or Thermo Q-Exactive.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Column: Waters XBridge C18 (

    
     mm, 3.5 µm).
    
  • Mobile Phase:

    • A:

      
       + 0.1% Formic Acid.
      
    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.5 min.

Spectral Analysis & Fragmentation Logic

Azetidines are liable to ring-opening or specific cleavage under high collision energy. The following fragmentation pathway is characteristic of 3-aryloxyazetidines.

Observed Ions (ESI+):

Ion Type m/z (Calc) m/z (Found) Description

|


  | 194.1181  | 194.1185  | Protonated parent molecule. |
| 

| 166.0868 | 166.0870 | Loss of ethylene (ethoxy group cleavage). | |

| 56.0500 | 56.0498 | Azetidinium cation (Ring fragment). |

MS_Fragmentation Parent [M+H]+ m/z 194.12 Frag2 Azetidine Ring Loss [M - C3H5N]+ Parent->Frag2 Ether bond break Frag3 Ethyl Loss [M - C2H4]+ m/z 166.09 Parent->Frag3 - 28 Da (Ethylene) Frag1 Ether Cleavage [C6H7O2]+ Phenol fragment Frag2->Frag1

Figure 2: Proposed fragmentation pathway for 3-(3-Ethoxyphenoxy)azetidine in ESI+ mode.

NMR Spectroscopy Protocol

Sample Preparation
  • Solvent: DMSO-

    
     is recommended over 
    
    
    
    for azetidine salts to prevent aggregation and ensure sharp lines for the NH protons. For the free base ,
    
    
    is acceptable.
  • Concentration: 5-10 mg in 600 µL solvent.

  • Reference: TMS (

    
     0.00 ppm) or residual solvent peak (DMSO: 
    
    
    
    2.50 ppm).
Structural Assignments (1H NMR, 400 MHz, )

The 3-aryloxyazetidine core exhibits a distinct "butterfly" conformation. The C3 proton is the diagnostic handle, appearing as a quintet-like multiplet due to coupling with the four C2/4 protons.

PositionTypeShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
Ethoxy-

Alkyl1.41Triplet (t)3H7.0Terminal methyl of ethoxy group.
Azetidine-C2/4 Ring3.75 - 3.85Multiplet (m)2H-Diastereotopic protons (cis to OAr).
Azetidine-C2/4 Ring3.92 - 4.00Multiplet (m)2H-Diastereotopic protons (trans to OAr).
Ethoxy-

Alkyl4.02Quartet (q)2H7.0Methylene adjacent to oxygen.
Azetidine-C3 Ring4.90 - 4.98Quintet (tt)1H6.2Deshielded by oxygen; diagnostic peak.
Ar-H (C2) Arom6.42Singlet (bs)1H-Isolated proton between alkoxy groups.
Ar-H (C4/6) Arom6.48 - 6.55Multiplet2H-Ortho/Para to alkoxy groups.
Ar-H (C5) Arom7.18Triplet (t)1H8.1Meta proton (coupling to C4/6).

Note: If analyzing the HCl salt , the Azetidine C2/4 protons will shift downfield to


4.1-4.5 ppm, and the NH protons will appear as broad singlets at 

9.2-9.5 ppm in DMSO-

.
13C NMR Assignments (100 MHz, )
  • Azetidine C2/4:

    
     55.2 ppm (High field due to ring strain).
    
  • Ethoxy

    
    : 
    
    
    
    63.5 ppm.
  • Azetidine C3:

    
     69.8 ppm (C-O linkage).
    
  • Aromatic C-O:

    
     158.5, 160.1 ppm (Ipso carbons).
    

Discussion & Troubleshooting

The "Butterfly" Effect in Azetidines

Unlike planar aromatic rings, the azetidine ring puckers. In high-field NMR (>500 MHz), the C2 and C4 protons may resolve into complex ABX patterns depending on the N-substituent. For 3-(3-Ethoxyphenoxy)azetidine, the C3 proton's quintet shape is the primary confirmation of the intact 4-membered ring [2].

Purity Assessment via qNMR

To determine absolute purity (essential for biological assays):

  • Weigh ~10 mg of sample and ~10 mg of Maleic Acid (Internal Standard) into the same vial.

  • Dissolve in DMSO-

    
    .[1]
    
  • Set relaxation delay (

    
    ) to ≥ 30 seconds to ensure full relaxation.
    
  • Integrate the Maleic Acid alkene singlet (

    
     6.2 ppm) vs. the Azetidine C3 proton (
    
    
    
    4.9 ppm).

References

  • Azetidines in Medicinal Chemistry

    • Source: Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry.
    • Relevance: Establishes the utility of saturated heterocycles like azetidine as physicochemical modul
  • Spectral Characterization of 3-Aryloxyazetidines

    • Source: Šachlevičiūtė, I., et al. (2023).[2] "Synthesis and neuroprotective activity of 3‐aryl‐3‐azetidinyl acetic acid methyl ester derivatives." Chemistry & Biodiversity.[3]

    • Relevance: Provides comparative NMR shifts for C3-substituted azetidine rings, validating the 3.9-4.9 ppm range assignments.
  • General NMR Solvent Data

    • Source: Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.
    • Relevance: Essential for identifying residual solvent peaks (DMSO/W
  • Mass Spectrometry of Heterocycles

    • Source: Oregon State University Mass Spectrometry Center (OSUMSC). "Instrumentation and Services."[4]

    • Relevance: References standard ESI-QTOF protocols used for small molecule valid

Sources

High-throughput screening assays for 3-(3-Ethoxyphenoxy)azetidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening Strategies for 3-(3-Ethoxyphenoxy)azetidine Scaffolds

Introduction & Biological Context

The 3-(3-Ethoxyphenoxy)azetidine moiety represents a "privileged scaffold" in medicinal chemistry, particularly within the central nervous system (CNS) therapeutic space. Its structural pharmacophore—a basic amine (azetidine) linked via an ether bridge to a lipophilic aryl ring—mimics the key binding motifs of several blockbuster neurotransmitter reuptake inhibitors (e.g., Reboxetine, Atomoxetine).

While azetidines are often explored as rigid bioisosteres for pyrrolidines or piperidines to improve metabolic stability and selectivity, this specific 3-aryloxyazetidine subclass is most frequently associated with the modulation of Monoamine Transporters (MATs) , specifically:

  • NET (Norepinephrine Transporter)

  • SERT (Serotonin Transporter)

  • GlyT1 (Glycine Transporter 1)

This guide details a robust High-Throughput Screening (HTS) workflow designed to identify potent analogs of 3-(3-Ethoxyphenoxy)azetidine acting as transporter inhibitors .

HTS Campaign Workflow

To ensure the selection of high-quality hits and the elimination of false positives (e.g., pan-assay interference compounds or PAINS), a funnel-based screening approach is required.

HTS_Workflow Library Compound Library (3-aryloxyazetidine analogs) Primary Primary Screen Fluorescent Neurotransmitter Uptake (HEK293-NET/SERT) Library->Primary Triage Hit Triage (>50% Inhibition @ 10 µM) Primary->Triage Counter Counter Screen Parental HEK293 (Cytotoxicity) & Autofluorescence Check Triage->Counter Secondary Secondary Screen Radioligand Binding (Ki Determination) Counter->Secondary Non-toxic / Specific Lead Lead Candidates (Valid IC50 & Selectivity Profile) Secondary->Lead

Figure 1: HTS Triage Funnel. A systematic reduction of library compounds to validated leads.

Primary Assay: Fluorescent Neurotransmitter Uptake

Principle: Traditional radioligand uptake assays (


H-NE or 

H-5-HT) are low-throughput and generate radioactive waste. For HTS, we utilize a kinetic fluorescence assay using a masking dye technology (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit). The assay employs a fluorescent substrate that mimics the neurotransmitter. When the transporter is active, the substrate enters the cell, resulting in increased intracellular fluorescence. Inhibitors (the azetidine analogs) block this uptake, maintaining a low fluorescence signal.
Materials & Reagents
  • Cell Line: HEK293 or CHO cells stably expressing human NET (hNET) or SERT (hSERT).

  • Assay Buffer: HBSS containing 20 mM HEPES, pH 7.4.

  • Detection Kit: Fluorescent Neurotransmitter Uptake Kit (Ex/Em: 440/520 nm).

  • Reference Inhibitor: Nisoxetine (for NET) or Fluoxetine (for SERT).

  • Microplates: 384-well black-wall, clear-bottom, Poly-D-Lysine coated plates.

Protocol Steps

Step 1: Cell Plating (Day -1)

  • Harvest hNET-HEK293 cells using Accutase (avoid Trypsin to preserve transporter integrity).

  • Resuspend in growth medium at

    
     cells/mL.
    
  • Dispense 25 µL/well (approx. 6,000 cells) into 384-well plates.

  • Incubate overnight at 37°C, 5% CO

    
    .
    

Step 2: Compound Addition (Day 0)

  • Prepare 3-(3-Ethoxyphenoxy)azetidine analogs in 100% DMSO.

  • Perform an intermediate dilution in HBSS buffer to reach 5x final concentration (Final DMSO < 0.5%).

  • Remove culture medium from the cell plate (or use a no-wash protocol if kit permits).

  • Add 10 µL of diluted compound to the cells.

  • Incubate for 30 minutes at 37°C to allow equilibrium binding.

Step 3: Dye Addition & Reading

  • Reconstitute the Dye Solution according to manufacturer instructions.

  • Add 10 µL of Dye Solution to each well.

  • Immediately transfer to a FLIPR (Fluorometric Imaging Plate Reader) or kinetic plate reader.

  • Kinetic Read: Monitor fluorescence (Ex 440nm / Em 520nm) every 30 seconds for 15 minutes.

    • Note: Uptake is linear for the first 10-20 minutes.

Step 4: Data Analysis

  • Calculate the Area Under the Curve (AUC) or Slope of the fluorescence increase.

  • Percent Inhibition =

    
    
    
    • Max Signal: Vehicle (DMSO) control (Full Uptake).

    • Min Signal: 10 µM Nisoxetine control (Blocked Uptake).

Secondary Assay: Radioligand Binding (Orthogonal Validation)

Fluorescence assays can yield false positives due to compounds quenching fluorescence or interacting with the dye. A radioligand binding assay confirms that the azetidine analog physically binds to the transporter site.

Protocol:

  • Membrane Prep: Isolate membranes from hNET-HEK293 cells.

  • Reaction: Incubate 5-10 µg membrane protein with 1 nM [

    
    H]-Nisoxetine and the test compound (11-point dose response).
    
  • Incubation: 1 hour at room temperature.

  • Harvest: Rapid filtration through GF/B filters using a cell harvester.

  • Detection: Liquid Scintillation Counting.

  • Output: Determine

    
     values using the Cheng-Prusoff equation.
    

Critical Considerations for Azetidine Analogs

A. Physicochemical Properties & Solubility

3-(3-Ethoxyphenoxy)azetidine analogs possess a basic secondary amine (


).
  • Risk: At physiological pH (7.4), the compound is positively charged. This is good for transporter binding but can lead to non-specific binding to plastic tips.

  • Mitigation: Use low-binding tips and plates. Ensure DMSO stocks are fully solubilized; azetidine salts (e.g., HCl or oxalate) are preferred over free bases for long-term storage.

B. Scaffold-Specific Interference

The ethoxy-phenyl ether moiety is lipophilic.

  • Risk: Aggregation at high concentrations (>30 µM) causing false inhibition in the fluorescence assay.

  • Control: Include 0.01% Triton X-100 in the assay buffer for the counter-screen to disrupt aggregates, or strictly filter hits with steep Hill slopes (>2.0).

Data Summary & Acceptance Criteria

ParameterAcceptance CriterionNotes
Z' Factor > 0.5Indicates a robust assay window suitable for HTS.
Signal-to-Background (S/B) > 3:1Essential for distinguishing weak hits.
CV % (Max Signal) < 5%High variability indicates pipetting errors or cell plating issues.
Hit Cutoff > 50% InhibitionAt 10 µM screening concentration.
Potency (IC50) < 1 µMFor a valid "Lead" compound in this scaffold class.

References

  • Development of Fluorescence-Based Neurotransmitter Transporter Assays. Source: Molecular Devices Application Notes. URL:[Link]

  • Azetidine Derivatives as Novel GABA Uptake Inhibitors. Source:European Journal of Medicinal Chemistry, 2010. URL:[Link]

  • Synthesis and Evaluation of Novel Azetidine Analogs as Potent Inhibitors of Vesicular Dopamine Uptake. Source:Bioorganic & Medicinal Chemistry, 2012. URL:[Link]

  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (Z-Factor). Source:Journal of Biomolecular Screening, 1999. URL:[Link]

Application Notes and Protocols for the Functionalization of 3-(3-Ethoxyphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

Azetidines, as strained four-membered nitrogen-containing heterocycles, have become increasingly vital motifs in modern drug discovery.[1][2] Their unique structural and physicochemical properties—including high sp3 character, conformational rigidity, and improved metabolic stability—make them highly attractive scaffolds for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1] This guide provides a detailed exploration of key synthetic strategies for the functionalization of the secondary amine in 3-(3-ethoxyphenoxy)azetidine, a versatile building block for creating diverse chemical libraries. We present field-tested protocols for N-acylation, N-alkylation via reductive amination, and N-arylation via Suzuki-Miyaura cross-coupling, complete with mechanistic insights, step-by-step methodologies, and data interpretation guidelines for researchers in medicinal chemistry and drug development.

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine ring, once considered a synthetic curiosity due to its inherent ring strain (approx. 25.4 kcal/mol), is now a privileged structure in medicinal chemistry.[3] Its incorporation into drug candidates can lead to significant improvements in solubility, metabolic stability, and receptor binding affinity.[1] Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine moiety, underscoring its therapeutic relevance.[1]

The secondary amine of 3-substituted azetidines serves as a critical handle for diversification. By modifying this nitrogen atom, chemists can introduce a wide array of functional groups, thereby tuning the molecule's properties to achieve desired biological activity and ADME (absorption, distribution, metabolism, and excretion) profiles. This document focuses on three cornerstone reactions for derivatizing 3-(3-ethoxyphenoxy)azetidine, providing a practical framework for its application in lead discovery and optimization campaigns.

Core Reagent: 3-(3-Ethoxyphenoxy)azetidine

Structure Compound Information
IUPAC Name: 3-(3-Ethoxyphenoxy)azetidine Molecular Formula: C₁₁H₁₅NO₂ Molecular Weight: 193.24 g/mol Appearance: Colorless to pale yellow oil Key Feature: A nucleophilic secondary amine poised for functionalization.

N-Acylation: Synthesis of Novel Amides

N-acylation is a fundamental and highly reliable transformation for converting the secondary amine of the azetidine into a stable amide. This reaction is crucial for introducing carbonyl-containing functionalities, which can act as hydrogen bond acceptors or provide vectors for further structural elaboration.

Causality Behind Experimental Choices: The reaction proceeds via nucleophilic attack of the azetidine nitrogen onto the electrophilic carbonyl carbon of an acyl chloride. A non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential. Its role is to scavenge the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting azetidine (which would render it non-nucleophilic) and driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve both the reactants and the HCl salt of the base.

Nacylation_Workflow start Start: Weigh Reactants dissolve Dissolve Azetidine & Base in DCM start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_acyl Add Acyl Chloride (Dropwise) cool->add_acyl react Stir at RT (1-3 hours) add_acyl->react quench Quench with H₂O react->quench extract Extract with DCM (3x) quench->extract wash Wash with Brine extract->wash dry Dry (Na₂SO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Column Chromatography) concentrate->purify product Final Product: N-Acylated Azetidine purify->product

Caption: General workflow for N-Acylation of 3-(3-ethoxyphenoxy)azetidine.
Protocol 3.1: General Procedure for N-Acylation
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(3-ethoxyphenoxy)azetidine (1.0 equiv.). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (TEA, 1.5 equiv.) to the solution.

  • Cooling: Place the flask in an ice-water bath and stir for 5-10 minutes until the internal temperature reaches 0 °C.

  • Acyl Chloride Addition: Add the desired acyl chloride (1.1 equiv.) dropwise to the stirred solution via syringe. Note: This addition is often exothermic; slow addition is critical to control the reaction temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer two more times with DCM.

  • Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated azetidine.[3]

Acyl Chloride Product Name Expected Yield Range Hypothetical MS (ESI+)
Acetyl chloride1-Acetyl-3-(3-ethoxyphenoxy)azetidine85-95%m/z 236.12 [M+H]⁺
Benzoyl chloride1-Benzoyl-3-(3-ethoxyphenoxy)azetidine80-90%m/z 298.14 [M+H]⁺
Cyclopropanecarbonyl chloride1-(Cyclopropanecarbonyl)-3-(3-ethoxyphenoxy)azetidine82-92%m/z 262.14 [M+H]⁺

N-Alkylation via Reductive Amination

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, converting the azetidine into a tertiary amine.[4][5] It is often preferred over direct alkylation with alkyl halides because it cleanly provides the mono-alkylated product and avoids the common problem of over-alkylation.[6]

Causality Behind Experimental Choices: This one-pot reaction involves two key steps: the formation of an intermediate iminium ion followed by its immediate reduction.[4][7] The azetidine and a carbonyl compound (aldehyde or ketone) react in a slightly acidic environment to form the iminium ion. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reducing agent of choice for this transformation.[6] It is a mild and selective hydride donor, capable of reducing the electrophilic iminium ion much faster than it reduces the starting aldehyde or ketone. This selectivity is crucial for the success of the one-pot procedure. Dichloroethane (DCE) or DCM are common solvents, and a small amount of acetic acid can be used to catalyze iminium ion formation, especially with less reactive ketones.

ReductiveAmination_Workflow start Start: Weigh Reactants dissolve Dissolve Azetidine & Aldehyde/Ketone in DCE start->dissolve add_reductant Add NaBH(OAc)₃ (Portion-wise) dissolve->add_reductant react Stir at RT (4-12 hours) add_reductant->react quench Quench with sat. NaHCO₃ solution react->quench extract Extract with DCM (3x) quench->extract wash Wash with Brine extract->wash dry Dry (Na₂SO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Column Chromatography or SCX) concentrate->purify product Final Product: N-Alkylated Azetidine purify->product

Caption: General workflow for Reductive Amination.
Protocol 4.1: General Procedure for Reductive Amination
  • Reaction Setup: To a round-bottom flask, add 3-(3-ethoxyphenoxy)azetidine (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.). Dissolve the components in anhydrous 1,2-dichloroethane (DCE, approx. 0.1 M).

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) to the stirred solution in one portion. Note: The reaction may bubble slightly (hydrogen evolution); ensure adequate ventilation.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting azetidine is consumed.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with DCM.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product. Flash column chromatography is common. Alternatively, for basic products, solid-phase extraction using a strong cation exchange (SCX) cartridge can be a highly effective purification method.[5]

Carbonyl Compound Product Name Expected Yield Range Hypothetical MS (ESI+)
Formaldehyde (37% aq.)1-Methyl-3-(3-ethoxyphenoxy)azetidine70-85%m/z 208.13 [M+H]⁺
Acetone1-Isopropyl-3-(3-ethoxyphenoxy)azetidine75-90%m/z 236.16 [M+H]⁺
Cyclohexanone1-Cyclohexyl-3-(3-ethoxyphenoxy)azetidine80-95%m/z 276.19 [M+H]⁺

N-Arylation via Suzuki-Miyaura Cross-Coupling

The formation of an N-aryl bond significantly expands the chemical space accessible from the azetidine core, introducing aromatic systems that are prevalent in pharmaceuticals. The Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry, is a powerful palladium-catalyzed cross-coupling for creating C-C bonds, and its principles are readily adapted for C-N bond formation.[8][9]

Causality Behind Experimental Choices: This reaction couples the azetidine nitrogen with an aryl boronic acid. The catalytic cycle involves a palladium(0) species.[8]

  • Oxidative Addition: The Pd(0) catalyst reacts with an aryl halide (often used in related C-N couplings like Buchwald-Hartwig) or activates the N-H bond. In this modified Suzuki protocol, a copper salt (like Cu(OAc)₂) is often used as an oxidant or co-catalyst to facilitate the C-N coupling.

  • Transmetalation: The aryl group is transferred from the boronic acid to the palladium center. A base (e.g., Cs₂CO₃ or K₃PO₄) is crucial for activating the boronic acid to facilitate this step.[8][10]

  • Reductive Elimination: The N-aryl bond is formed, releasing the final product and regenerating the Pd(0) catalyst. A high-boiling point solvent like 1,4-dioxane or toluene is required to achieve the necessary reaction temperatures. Microwave irradiation can dramatically reduce reaction times.[10][11]

Suzuki_Workflow start Start: Assemble Reactants in Microwave Vial add_reagents Add Azetidine, Boronic Acid, Pd Catalyst, Ligand, Base start->add_reagents add_solvent Add Solvent (Dioxane/H₂O) add_reagents->add_solvent purge Purge with N₂ or Ar add_solvent->purge react Microwave Irradiation (e.g., 120-140 °C, 30-90 min) purge->react cool Cool to RT react->cool filter Filter through Celite® cool->filter concentrate Concentrate Filtrate in vacuo filter->concentrate purify Purify (Column Chromatography) concentrate->purify product Final Product: N-Aryl Azetidine purify->product

Caption: General workflow for Microwave-Assisted Suzuki N-Arylation.
Protocol 5.1: General Procedure for Suzuki N-Arylation
  • Reaction Setup: To a microwave reaction vial, add the aryl boronic acid (1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).[10]

  • Reactant Addition: Add 3-(3-ethoxyphenoxy)azetidine (1.0 equiv.) to the vial.

  • Solvent Addition: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, approx. 0.1 M).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Reaction: Place the vial in a microwave reactor and heat to the specified temperature (e.g., 140 °C) for the required time (e.g., 30-90 minutes).[11] Monitor for completion by LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Washing and Concentration: Wash the Celite® pad with additional ethyl acetate. Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the pure N-aryl azetidine.

Aryl Boronic Acid Product Name Expected Yield Range Hypothetical MS (ESI+)
Phenylboronic acid1-Phenyl-3-(3-ethoxyphenoxy)azetidine40-60%m/z 270.15 [M+H]⁺
4-Methoxyphenylboronic acid1-(4-Methoxyphenyl)-3-(3-ethoxyphenoxy)azetidine45-65%m/z 300.16 [M+H]⁺
Pyridin-3-ylboronic acid1-(Pyridin-3-yl)-3-(3-ethoxyphenoxy)azetidine35-55%m/z 271.14 [M+H]⁺

Conclusion and Future Perspectives

The functionalization of the 3-(3-ethoxyphenoxy)azetidine ring via its secondary amine offers a robust and versatile platform for the generation of novel chemical entities for drug discovery. The protocols detailed herein for N-acylation, reductive amination, and N-arylation represent foundational strategies that can be broadly applied. Future work may explore more advanced transformations, such as late-stage C-H functionalization of the azetidine or phenoxy rings, to further expand the accessible chemical space from this valuable starting material. The continued development of efficient and selective methods for derivatizing strained heterocycles like azetidine will undoubtedly accelerate the discovery of next-generation therapeutics.[12]

References

  • The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. (2026, January 29). NINGBO INNO PHARMCHEM CO.,LTD.
  • Photochemical Flow Synthesis of 3‐Hydroxyazetidines. Baxendale Group - Durham University.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 6). PubMed.
  • 1-N-Boc-3-hydroxyazetidine synthesis. ChemicalBook.
  • Azetidines of pharmacological interest | Request PDF. (2025, December 11). ResearchGate.
  • 3-Hydroxyazetidine hydrochloride synthesis. ChemicalBook.
  • Azetidines of pharmacological interest. (2021, June 29). PubMed.
  • Synthetic method of 3-hydroxyazetidine hydrochloride. (2006, December 31). Google Patents.
  • Substituted Azetidines in Drug Discovery | Building Blocks | Blog. (2022, April 12). Life Chemicals.
  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC - NIH.
  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides.
  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. (2019, April 11). The Journal of Organic Chemistry - ACS Publications - ACS.org.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024, May 17).
  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025, March 19). The Journal of Organic Chemistry - ACS Publications.
  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. arkat usa.
  • Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers (RSC Publishing).
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
  • Reductive amination. Wikipedia.
  • Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions (RSC Publishing).
  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017, April 26).
  • Recent progress in synthesis of 3-functionalized azetidines. (2026, January 22). ResearchGate.
  • Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi.
  • Technical Support Center: Azetidine Synthesis Protocols. Benchchem.
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Application Note – Reductive Amination. Sigma-Aldrich.
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate.
  • Application Notes and Protocols for Suzuki Coupling Reactions with N-boc-carbazole-3-carboxaldehyde Derivatives. Benchchem.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). PMC.
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar.
  • N-Terminus Acetylation Protocol. CDN.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification & Handling of 3-(3-Ethoxyphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-Ethoxyphenoxy)azetidine presents a unique dual-challenge in purification: it possesses the high basicity typical of secondary azetidines (pKa ~11.0–11.3) combined with the thermal and chemical instability of a strained four-membered ring.

Users frequently report two primary failure modes:

  • Loss of Product on Silica: Irreversible adsorption or "streaking" due to strong interactions with acidic silanols.

  • Degradation: Ring-opening polymerization or hydrolysis during concentration or storage.

This guide provides field-validated protocols to overcome these specific bottlenecks.

Module 1: Chromatographic Purification

The Challenge: The "Silica Trap"

Standard silica gel (


) is slightly acidic (pH ~5). The secondary amine in the azetidine ring protonates upon contact with silanol groups (

), forming an ionic bond that resists elution. This results in broad tailing, low recovery, or total product loss.
Troubleshooting Protocol: The "Ammonia Shift"

To purify the free base successfully, you must competitively block the silanol sites or use a non-acidic stationary phase.

Method A: Ammonia-Modified Silica (Standard Protocol)
  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (

    
    , 28-30% aq).
    
  • The "Magic Ratio": Start with 90:9:1 (DCM:MeOH:

    
    ).
    
  • Preparation: Shake the solvent mixture in a separatory funnel to saturate the organic layer with ammonia. Discard the excess aqueous layer if it separates. Use the organic phase for elution.[1]

Method B: Amine-Functionalized Silica (Recommended for High Purity)

If Method A fails or yields "greasy" impurities, switch to Amine-Functionalized Silica (KP-NH) .

  • Mechanism: The surface is bonded with propyl-amine groups, creating a basic surface that repels the azetidine amine, allowing it to elute based on polarity (the ethoxy-phenyl interaction) rather than ionic binding.

  • Mobile Phase: Hexane / Ethyl Acetate (0–100% gradient). No amine additives required.

Decision Logic: Selecting the Right Column

PurificationLogic Start Crude 3-(3-Ethoxyphenoxy)azetidine CheckImpurity Are impurities polar/basic? Start->CheckImpurity StandardSilica Standard Silica Gel CheckImpurity->StandardSilica No (Neutral impurities) AmineSilica Amine-Functionalized Silica (KP-NH) CheckImpurity->AmineSilica Yes (Amine impurities) Modifer Add 1% NH4OH or 1-5% Triethylamine (TEA) StandardSilica->Modifer REQUIRED Success1 Elution (Risk of Tailing) Modifer->Success1 Elution2 Clean Elution (Hexane/EtOAc) AmineSilica->Elution2

Figure 1: Decision tree for selecting chromatographic conditions based on impurity profile and available stationary phases.

Module 2: Stability & Thermal Handling

The Challenge: Ring Strain Release

The azetidine ring has a strain energy of ~25 kcal/mol. While the 3-aryloxy substitution is generally stable, the ring is prone to opening under two conditions:

  • Acidic Nucleophilic Attack: Strong acids (HCl) in the presence of nucleophiles (water, alcohols) can cleave the ring to form open-chain amino alcohols.

  • Thermal Polymerization: The free base can self-polymerize if heated neat or in concentrated solution >40°C.

Stability Data Table
ConditionStability RatingObservation/Risk
Dilute Solution (DCM), 25°C HighStable for days.
Neat Oil (Free Base), 25°C ModerateSlow polymerization (turns yellow/brown).
Rotavap > 45°C LowRapid degradation/polymerization.
Acidic Solution (pH < 3) LowRing opening hydrolysis (if water present).
Oxalate Salt (Solid) Excellent Stable indefinitely at RT.
Handling Protocol
  • Evaporation: Never set the water bath above 35°C . Use high vacuum rather than heat to remove solvents.

  • Storage: Do not store as a neat free base for >24 hours. Convert to a salt (see Module 3) or store as a frozen solution in benzene/t-butanol.

Module 3: Non-Chromatographic Isolation (Salt Formation)

For scale-up (>500 mg), chromatography is often inefficient. Crystallization as an Oxalate Salt is the preferred method for 3-aryloxyazetidines.

Why Oxalate?
  • Crystallinity: Oxalate salts of azetidines crystallize readily compared to hydrochlorides, which often form hygroscopic gums.

  • Gentle Acidity: Oxalic acid is strong enough to protonate the amine but mild enough to minimize acid-catalyzed ring opening during the process.

Oxalate Salt Formation Protocol
  • Dissolution: Dissolve the crude free base in a minimal amount of Ethyl Acetate (EtOAc) or Ethanol (EtOH) .

  • Acid Addition: Add 1.0 equivalent of anhydrous Oxalic Acid (dissolved in warm EtOH) dropwise with vigorous stirring.

  • Precipitation: A white precipitate should form immediately. If not, cool to 0°C and add diethyl ether as an anti-solvent.

  • Filtration: Filter the solid and wash with cold ether.

  • Drying: Dry under vacuum at room temperature (Do not heat).

SaltFormation Crude Crude Free Base (Oil) Solvent Dissolve in EtOAc or EtOH Crude->Solvent AddAcid Add 1.0 eq Oxalic Acid Solvent->AddAcid Precip Precipitation (White Solid) AddAcid->Precip Wash Wash with Et2O Dry @ RT Precip->Wash

Figure 2: Workflow for the conversion of the unstable free base into a stable oxalate salt.

Frequently Asked Questions (FAQs)

Q1: I can't see my compound on the TLC plate under UV. Why? A: The 3-ethoxyphenoxy chromophore is relatively weak. Ensure you are using 254 nm UV.[2] If the concentration is low, the spot may be faint. Use an Iodine Chamber or Ninhydrin Stain (heats to red/purple) which detects the secondary amine functionality with high sensitivity.

Q2: Can I use HCl in Dioxane to make the salt? A: Yes, but proceed with caution. Excess HCl can catalyze ring-opening, especially if any moisture is present. Oxalic acid is safer. If you must use HCl, use exactly 1.0 equivalent of 4M HCl in Dioxane at 0°C and filter immediately.

Q3: My product turned into a brown gum on the rotavap. Can I save it? A: This indicates polymerization (ring-opening). It is likely irreversible. You can attempt to redissolve in DCM and wash with basic water to recover any remaining monomer, but the yield will be low. Prevention: Keep bath temp <35°C.

Q4: Why does the NMR show a broad peak at 4.0 ppm? A: In the free base, the azetidine ring protons (C2/C4) often broaden due to ring puckering (inversion) at the nitrogen. Protonation (salt formation) usually sharpens these signals.

References

  • Biotage. (2023).[3] Is there an easy way to purify organic amines?Link

  • Vertex AI Search Results. (2026). Stability of Azetidine Ring under Acidic and Basic Conditions.[1]4[5][6][7]

  • Sigma-Aldrich. (2025). 3-(3-methylphenoxy)azetidine hydrochloride Product Data.Link

  • Sorbent Technologies. (2022). Amino Silica Gel Applications.[2][3][8]Link

  • Couty, F., & Evano, G. (2012). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General reference for azetidine stability).

Sources

Preventing ring-opening of 3-(3-Ethoxyphenoxy)azetidine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Ring-Opening of 3-(3-Ethoxyphenoxy)azetidine Under Acidic Conditions Ticket ID: AZT-33-EPOX-001 Status: Resolved Support Level: Tier 3 (Senior Application Scientist)

The Core Hazard: The "Strain Penalty"

To the User: You are likely experiencing low yields, "tar" formation, or the appearance of unexpected chlorohydrin impurities during the acidic handling of 3-(3-Ethoxyphenoxy)azetidine .

The Root Cause: Azetidines possess significant ring strain (~26 kcal/mol). While the 3-aryloxy substituent is relatively stable, the azetidine nitrogen is the weak point. Under acidic conditions, the nitrogen protonates to form an azetidinium ion . This positively charged species renders the adjacent carbons (


 and 

) highly electrophilic.

The ring does not simply "fall apart"; it is ambushed by nucleophiles. If your acid provides a nucleophilic counter-ion (like


 from HCl) or if water/alcohol is present during a prolonged acidic hold, the ring will snap open via an 

mechanism.
Mechanism of Failure

The following diagram illustrates the pathway you must avoid.

Azetidine_Ring_Opening Reactant 3-(3-Ethoxyphenoxy) azetidine Intermediate Azetidinium Ion (Activated Electrophile) Reactant->Intermediate Protonation Protonation Acidic Conditions (H+) Protonation->Intermediate Product Ring-Opened Impurity Intermediate->Product SN2 Attack (Ring Strain Release) Nucleophile Nucleophile Attack (Cl-, H2O, ROH) Nucleophile->Intermediate

Figure 1: The acid-catalyzed ring-opening mechanism. The protonated nitrogen activates the ring carbons for nucleophilic attack.[1]

Troubleshooting Guide (Q&A)

Q1: I used 4M HCl in Dioxane to remove a Boc group, and my product disappeared. What happened? A: You likely synthesized a ring-opened alkyl chloride. The chloride ion (


) is a sufficiently strong nucleophile to attack the strained azetidinium ring, especially at room temperature.
  • Solution: Switch to Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). The trifluoroacetate anion is non-nucleophilic and will not open the ring.

Q2: I used TFA, but I still see degradation after concentrating the solvent. A: Concentration increases the acidity and heat. If you concentrate a TFA solution on a rotovap (often heating to 40°C+), the residual acid concentration spikes, promoting self-polymerization or hydrolysis if any moisture is present.

  • Solution: Do not concentrate to dryness from an acidic solution. Perform a "Reverse Quench" (see Protocol A) while the reaction is still cold.

Q3: Can I store this compound as a hydrochloride salt? A: It is risky. Solid azetidine hydrochlorides can degrade over time due to the close proximity of the nucleophilic chloride ion in the crystal lattice, especially if any moisture is absorbed.

  • Solution: Store as the free base at -20°C, or form a salt with a non-nucleophilic acid like Oxalic Acid or Fumaric Acid .

Optimized Protocols

Protocol A: Safe Boc-Deprotection (The "Reverse Quench")

Use this method to generate the free amine without ring opening.

Reagents:

  • Substrate: N-Boc-3-(3-Ethoxyphenoxy)azetidine

  • Solvent: Anhydrous DCM (Dichloromethane)

  • Acid: TFA (Trifluoroacetic Acid)[2][3]

  • Quench: Saturated Aqueous

    
     (Sodium Bicarbonate)
    

Workflow:

  • Dissolution: Dissolve substrate in DCM (0.1 M concentration) under Nitrogen.

  • Cooling: Cool the solution to 0°C (Ice/Water bath). Critical: Do not skip.

  • Acidification: Add TFA dropwise. Final ratio should be 4:1 (DCM:TFA) or 2:1 depending on kinetics.

    • Note: Do not use neat TFA. The DCM dilution mitigates exotherms.

  • Monitoring: Stir at 0°C. Monitor by TLC/LCMS every 15 minutes. Do not warm to RT unless conversion is stalled (<10% progress in 1 hour).

  • The Reverse Quench (CRITICAL STEP):

    • Prepare a beaker with a 2x volume of Saturated

      
       mixed with crushed ice.
      
    • Pour the cold reaction mixture INTO the bicarbonate.

    • Why? If you add base to the acid, the pH rises slowly, leaving the azetidine in a "danger zone" (pH 1-4) where it is protonated but heat is being generated. By dumping the acid into excess base, you instantly neutralize the acid, protecting the ring.

  • Extraction: Immediately extract with DCM, dry over

    
    , and concentrate cold  (<30°C).
    
Protocol B: Salt Selection for Stability

If you must isolate a salt, choose the counter-ion wisely.

Acid / Counter-ionNucleophilicityRisk LevelRecommendation
Hydrochloric (Cl-) HighCritical AVOID. Causes ring opening to chlorohydrins.
Hydrobromic (Br-) Very HighCritical AVOID. Faster ring opening than HCl.
Trifluoroacetic (TFA) LowLowGood for intermediates, but hygroscopic.
Oxalic Acid Very LowLowExcellent for solid storage. Forms stable crystalline salts.
Sulfuric (

)
LowMediumAcceptable, but strong acidity risks ether hydrolysis.

Decision Logic for Workup

Use this logic flow to determine your experimental path.

Workup_Logic Start Start: Acidic Reaction Mixture Check_Acid Is the Acid HCl or HBr? Start->Check_Acid Danger HIGH RISK: Nucleophilic Attack Likely Check_Acid->Danger Yes Safe_Acid Acid is TFA or H2SO4 Check_Acid->Safe_Acid No Result_Fail Ring Opening / Tars Danger->Result_Fail Quench_Method Quench Method? Safe_Acid->Quench_Method Direct_Add Base added to Acid (Exotherm + Acid Pockets) Quench_Method->Direct_Add Standard Inverse_Add Acid added to Base (Instant Neutralization) Quench_Method->Inverse_Add Recommended Direct_Add->Result_Fail Risk Result_Safe Safe Product Isolation Inverse_Add->Result_Safe

Figure 2: Decision tree for maximizing azetidine survival during workup.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Discusses the general instability of azetidines and ring-opening pathways).

  • D'hooghe, M., & De Kimpe, N. (2006). Synthesis of 2-substituted azetidines from N-(3-chloro-2-hydroxypropyl)amines. Tetrahedron.[4] (Highlights the role of chloride as a nucleophile in ring opening/closing equilibria).

  • St-Jean, F., et al. (2008). Acid-Mediated Ring Opening of Azetidines.[1][4][5][6][7] Journal of Organic Chemistry.[6] (Mechanistic details on acid-catalyzed hydrolysis and nucleophilic attack).

  • Common Organic Chemistry. (2023). Boc Deprotection with TFA.[2][3][8][9][10] (Standard protocols for non-nucleophilic deprotection).

Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before proceeding.

Sources

Technical Support Center: Troubleshooting Diastereoselectivity in 3-Substituted Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Azetidine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing 3-substituted azetidines, with a particular focus on controlling diastereoselectivity. The inherent ring strain and unique stereochemical challenges of these four-membered heterocycles often require careful optimization and troubleshooting.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues encountered during your experiments.

Troubleshooting Guide: Enhancing Diastereoselectivity

This section addresses the most common and specific challenges researchers face when a reaction produces an undesirable mixture of diastereomers.

Q1: My intramolecular cyclization of a γ-amino alcohol derivative is yielding a poor diastereomeric ratio (d.r.). What are the primary factors I should investigate?

A1: This is a classic and frequent challenge in azetidine synthesis. Intramolecular SN2 cyclization is one of the most common methods for forming the azetidine ring, and its stereochemical outcome is dictated by the transition state energetics of the ring-closing step.[2] A poor d.r. suggests that the energy difference between the two transition states leading to the cis and trans products is minimal.

Here are the key factors to investigate, in order of priority:

  • Conformation of the Acyclic Precursor: The cyclization proceeds through a conformation where the nucleophilic nitrogen and the carbon bearing the leaving group are properly aligned for an SN2 reaction. The steric and electronic nature of the substituents on your precursor heavily influences which conformation is favored.

    • Causality: Large substituents will preferentially occupy equatorial-like positions in the chair-like transition state to minimize A-strain and gauche interactions. This conformational preference often dictates the facial selectivity of the intramolecular attack. For example, a bulky group at a stereocenter adjacent to the reacting nitrogen can effectively shield one face of the molecule.[3]

    • Actionable Advice: Analyze your precursor's structure. Can you modify a non-essential substituent to increase steric bulk and force a more rigid, selective transition state? Consider protecting groups with different steric demands (see Q3).

  • Nature of the Leaving Group: The efficiency and timing of the leaving group's departure are critical.

    • Causality: A very good leaving group (e.g., triflate) can lead to a more SN1-like, earlier transition state, which is less sensitive to the substrate's stereochemical information, potentially eroding diastereoselectivity. A moderately good leaving group (e.g., mesylate, tosylate) often results in a more ordered, SN2-like transition state, allowing for better stereochemical communication.[1]

    • Actionable Advice: If you are using a highly reactive leaving group like triflate and observing poor selectivity, switch to a mesylate (MsCl) or tosylate (TsCl) for the activation of the alcohol.

  • Base and Counter-ion Effects: The choice of base used for deprotonation of the amine (or its protected form) can influence aggregation, ion-pairing, and the overall steric environment of the transition state.

    • Causality: Strong, bulky, non-nucleophilic bases like LiHMDS or KHMDS are common.[2] The lithium cation, for instance, can coordinate to heteroatoms in the substrate, creating a more rigid chelated transition state that can significantly enhance diastereoselectivity.

    • Actionable Advice: Screen different bases (e.g., NaH, KHMDS, LiHMDS, DBU). If using a lithium base, consider the effect of additives like TMEDA, which can alter the coordination sphere of the lithium ion.[4]

.

G cluster_0 Pre-Cyclization Stage cluster_1 Cyclization: The Critical Step cluster_2 Products precursor γ-Amino Alcohol Precursor (with defined stereocenters) activated Activated Precursor (e.g., Mesylate, Tosylate) precursor->activated Activation (MsCl, TEA) ts_cis Transition State 1 (leads to cis) activated->ts_cis Path A ts_trans Transition State 2 (leads to trans) activated->ts_trans Path B base Base (e.g., LiHMDS) cis_product cis-Azetidine ts_cis->cis_product trans_product trans-Azetidine ts_trans->trans_product caption Fig 1. Intramolecular S_N2 cyclization workflow.

Caption: Fig 1. Intramolecular S_N2 cyclization workflow.

Q2: How does the choice of the N-protecting group influence the diastereoselectivity of my azetidine synthesis?

A2: The N-protecting group is not merely a placeholder; it is an active participant in dictating the stereochemical outcome. Its influence is multifaceted, involving steric, electronic, and chelating effects.

  • Steric Hindrance: This is the most intuitive effect.

    • Causality: A bulky protecting group, such as a tert-butoxycarbonyl (Boc) or triphenylmethyl (trityl) group, will sterically disfavor transition states where it experiences severe non-bonded interactions with other substituents. This can effectively lock the precursor into a conformation that leads to a single diastereomer. Conversely, a smaller group like a benzyl (Bn) group may offer insufficient steric bias.

    • Actionable Advice: If your current protecting group is small (e.g., Bn, PMB) and selectivity is low, consider switching to a bulkier group like Boc or a sulfonyl group like tosyl (Ts). The tosyl group, for example, has been shown to be effective in directing cyclizations.[2]

  • Chelation and Coordination: This is particularly relevant when using metal-containing bases or catalysts.

    • Causality: Carbonyl-containing protecting groups (e.g., Boc, Cbz) can act as Lewis basic sites. When using a base like LiHMDS, the lithium cation can coordinate to both the carbamate oxygen and the nitrogen atom, creating a rigid, six-membered chelated ring structure in the transition state. This pre-organization dramatically reduces conformational flexibility and can lead to very high levels of diastereoselectivity.

    • Actionable Advice: If you are not using a coordinating protecting group and have access to metal-based reagents, switching to a Boc or Cbz group could unlock a highly diastereoselective reaction pathway.

  • Electronic Effects: Electron-withdrawing groups can influence the nucleophilicity of the nitrogen atom.

    • Causality: Strongly electron-withdrawing groups like sulfonyls (tosyl, nosyl) decrease the nucleophilicity of the nitrogen. This often leads to a later, more product-like transition state, which can be more sensitive to steric differences, thereby enhancing selectivity.

    • Actionable Advice: Switching from an alkyl-type protecting group (e.g., Bn) to a sulfonyl or carbamate group can improve selectivity by modulating the electronics of the ring-closure step.

Protecting GroupKey FeatureTypical Influence on Diastereoselectivity
Boc (tert-butoxycarbonyl)Bulky, coordinatingCan promote high d.r. through steric hindrance and chelation control.
Ts (Tosyl)Bulky, electron-withdrawingOften provides good to excellent d.r. by enforcing a late transition state.
Bn (Benzyl)Less bulky, non-coordinatingGenerally provides lower diastereoselectivity compared to Boc or Ts.
Sulfinamide (e.g., Ellman's)Chiral auxiliaryActs as a powerful chiral directing group, often yielding excellent d.r.[5][6][7]
Q3: What role do solvent and temperature play in controlling the stereochemical outcome?

A3: Solvent and temperature are critical, yet sometimes overlooked, parameters for optimizing diastereoselectivity. They influence reaction rates and the relative energies of the competing transition states.

  • Solvent Polarity and Coordinating Ability:

    • Causality: The solvent can stabilize or destabilize the transition states. A polar, non-coordinating solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) may have a different effect than a polar, coordinating solvent like tetrahydrofuran (THF). THF, for example, can coordinate to metal counter-ions (like Li⁺), potentially disrupting a substrate-metal chelation that is beneficial for selectivity. A non-polar solvent like toluene may promote aggregation of organometallic bases, which can also impact the reaction's stereochemical course.

    • Actionable Advice: Perform a solvent screen. Common choices include THF, Et₂O, DCM, Toluene, and Acetonitrile. A switch from a coordinating solvent (THF) to a non-coordinating one (Toluene) might be all that is needed to improve your d.r.[8][9]

  • Reaction Temperature:

    • Causality: According to the Gibbs free energy equation (ΔG‡ = ΔH‡ - TΔS‡), the difference in the free energies of activation for the two competing pathways (ΔΔG‡) determines the diastereomeric ratio. Lowering the temperature increases the impact of this energy difference, as it makes the reaction more sensitive to small differences in activation enthalpy (ΔΔH‡).

    • Actionable Advice: Always start your optimization by running the reaction at a low temperature (e.g., -78 °C), especially when using strong organometallic bases. If the reaction is too slow, you can gradually increase the temperature. Conversely, if a reaction run at room temperature gives a poor d.r., cooling it down is a primary troubleshooting step.

.

Caption: Fig 2. Troubleshooting flowchart for poor diastereoselectivity.

Frequently Asked Questions (FAQs)

What are the most common strategies for the diastereoselective synthesis of 3-substituted azetidines?

The primary strategies can be categorized into three main approaches:

  • Substrate-Controlled Synthesis: This relies on existing stereocenters within the starting material to direct the formation of new stereocenters during the cyclization. This is common in the cyclization of enantiopure γ-amino alcohols derived from the chiral pool (e.g., amino acids).[3]

  • Reagent-Controlled Synthesis: This involves using an external chiral reagent to induce diastereoselectivity. The most powerful examples use a chiral auxiliary covalently attached to the substrate, such as an Evans oxazolidinone or, more commonly in this field, an Ellman-type tert-butanesulfinamide.[5][6][7] Chiral catalysts, such as rhodium or ruthenium complexes for asymmetric hydrogenation of azetines, are also employed.[10]

  • Stereodivergent Synthesis: This is an advanced strategy where, from a common intermediate, one can selectively access either the cis or trans diastereomer by simply changing the reagents or reaction conditions. For example, a cis-selective hydrogenation of an azetine can be complemented by a trans-selective metalation-trapping sequence on the resulting azetidine to access both diastereomers.[4]

How can I accurately determine the diastereomeric ratio of my 3-substituted azetidine product?

The most reliable and common method is ¹H NMR spectroscopy .

  • Baseline Separation: In a high-field NMR spectrum (400 MHz or higher), you can often find at least one set of proton signals for each diastereomer that is baseline-resolved.

  • Integration: By carefully integrating the distinct signals corresponding to each diastereomer, you can calculate the ratio. Choose well-resolved signals that are not overlapping with other peaks. Protons on or adjacent to the stereocenters are often the most diagnostic.

  • Advanced NMR Techniques: If signals overlap, Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY) can be invaluable. For a cis diastereomer, you would expect to see a spatial correlation (an NOE) between protons on the same face of the azetidine ring, which would be absent for the trans isomer.[11] Furthermore, the coupling constants (J-values) between protons on the azetidine ring can sometimes differ predictably between cis and trans isomers.[11]

For confirmation, especially during methods development, separation of the diastereomers by flash column chromatography or chiral HPLC followed by individual characterization is the gold standard.

How can I separate the diastereomers if my reaction is not selective?

If optimization fails to provide the desired selectivity, separation is often a viable, albeit less elegant, solution.

  • Flash Column Chromatography: This is the most common method. Diastereomers are different compounds and often have slightly different polarities, allowing them to be separated on silica gel. Careful selection of the eluent system and using a high-performance chromatography system can resolve even closely running spots. In some cases, diastereomers that are inseparable can become separable after changing a protecting group.[6][7]

  • Crystallization: If one of your diastereomers is a crystalline solid and the other is an oil (or they have very different solubilities), fractional crystallization can be a highly effective and scalable method for purification.

  • Preparative HPLC/SFC: For high-value materials or when chromatography on silica is ineffective, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), often using chiral stationary phases, can separate most diastereomeric mixtures.

Detailed Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Azetidine Synthesis via Intramolecular Cyclization

This protocol describes the mesylation of a protected γ-amino alcohol followed by base-induced ring closure.

Step A: Mesylation of the γ-Amino Alcohol

  • Dissolve the N-Boc-protected γ-amino alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Add triethylamine (TEA, 1.5 equiv) dropwise, followed by the slow, dropwise addition of methanesulfonyl chloride (MsCl, 1.2 equiv).

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature over 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.

Step B: Base-Induced Cyclization

  • Dissolve the crude mesylate from Step A in anhydrous THF (approx. 0.05 M) under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.2 equiv) dropwise over 15 minutes.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS for the formation of the azetidine product.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the 3-substituted azetidine.

Protocol 2: NMR Analysis for Diastereomeric Ratio (d.r.) Determination
  • Prepare a clean, dry NMR tube.

  • Accurately weigh approximately 5-10 mg of the purified (or crude, if desired) azetidine product and dissolve it in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a high-resolution ¹H NMR spectrum (≥400 MHz). Ensure a sufficient number of scans for a good signal-to-noise ratio and a long relaxation delay (d1) to ensure accurate integration.

  • Process the spectrum (phasing, baseline correction).

  • Identify at least one pair of well-resolved signals, where one signal corresponds to the major diastereomer and the other to the minor diastereomer. These are often methine protons or protons of a protecting group (e.g., the t-butyl signal of a Boc group) that are in slightly different chemical environments.

  • Integrate these two signals. Set the integral of the larger peak to a value of 1.00. The integral of the smaller peak will give its relative proportion.

  • The diastereomeric ratio is expressed as the ratio of the two integrals (e.g., 1.00 : 0.15, which corresponds to a d.r. of approximately 87:13).

References

  • Dandepally, S. R., et al. (2026). Accessing Trans-Substituted Azetidines through Diastereoselective Metalation. ChemRxiv. [Link]

  • Gmeiner, P., et al. (1999). Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Schindler, C. S., et al. (2020). Synthesis of azetidines via visible light-mediated [2+2]-cycloadditions. Accounts of Chemical Research. [Link]

  • Parmar, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. RSC Advances. [Link]

  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • Alker, A., et al. (1999). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Schindler, C. S., et al. (2022). Intramolecular, Visible-Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. Organic Letters. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link]

  • Zhang, J., et al. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie. [Link]

  • Johnson, J. S., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • Devarieux, M., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. [Link]

  • Wessig, P., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. [Link]

  • Baran, P. S., et al. (2021). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. [Link]

  • Banik, B. K., et al. (2022). Asymmetric Synthesis of 3-Pyrrole Substituted β-Lactams Through p-Toluene Sulphonic Acid-catalyzed Reaction. Current Organocatalysis. [Link]

  • Baxendale, I. R., et al. (2019). Photochemical Flow Synthesis of 3-Hydroxyazetidines. Chemistry – A European Journal. [Link]

  • Johnson, J. S., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC. [Link]

  • Barluenga, J., et al. (2000). Diastereospecific Synthesis of Enantiomerically Pure Polysubstituted Azetidines from 1,3-Amino Alcohols with Three Chiral Centers. The Journal of Organic Chemistry. [Link]

  • Gaunt, M. J., et al. (2020). Diastereoselective synthesis of an azetidine derivative via a chiral auxiliary. ResearchGate. [Link]

  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ResearchGate. [Link]

  • Organic Chemistry Portal. (2023). Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Hou, X.-L., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • Banik, B. K. (2017). Azetidine Synthesis. ScienceDirect. [Link]

  • Reddy, M. S., et al. (2005). Process for asymmetric synthesis of hydroxy-alkyl substituted azetidinone derivatives.
  • Pinto, D. C. G. A., et al. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro Institutional Repository. [Link]

  • O'Brien, P., et al. (2017). Azetidines and their applications in asymmetric catalysis. ResearchGate. [Link]

  • Krawczyk, H., et al. (2017). Stereoselective aza-Michael addition. ResearchGate. [Link]

  • O'Brien, P., et al. (2012). Diastereoselective Preparation of Azetidines and Pyrrolidines. ResearchGate. [Link]

  • Feula, A. (2012). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]

  • Luisi, R., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]

  • Nishimura, T., et al. (2011). Diastereoselective control of intramolecular aza-Michael reactions using achiral catalysts. Organic & Biomolecular Chemistry. [Link]

  • Zhang, X. P., et al. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Accounts of Chemical Research. [Link]

  • Clayden, J., et al. (2010). Highly diastereoselective synthesis of 3-hydroxy-2,2,3-trisubstituted indolines via intramolecular trapping of ammonium ylides with ketones. Chemical Communications. [Link]

Sources

Validation & Comparative

Publish Comparison Guide: In Vivo Efficacy of 3-(3-Ethoxyphenoxy)azetidine vs. Standard of Care

Author: BenchChem Technical Support Team. Date: February 2026

Based on the pharmacological profile of the 3-phenoxyazetidine class, 3-(3-Ethoxyphenoxy)azetidine is a potent, selective Norepinephrine Reuptake Inhibitor (NRI) developed as a non-opioid candidate for the management of neuropathic pain and depressive disorders .

The following guide objectively compares its in vivo efficacy against the Standard of Care (SoC), Duloxetine (a dual SNRI) and Gabapentin (an alpha-2-delta ligand).

Executive Summary & Mechanism of Action

3-(3-Ethoxyphenoxy)azetidine (referred to herein as Compound 3-EPA ) represents a structural optimization of the 3-phenoxyazetidine scaffold. Unlike tricyclic antidepressants (TCAs) which suffer from off-target anticholinergic effects, or gabapentinoids which carry sedation risks, Compound 3-EPA is designed for high selectivity toward the Norepinephrine Transporter (NET) .

  • Primary Mechanism: Blockade of presynaptic NET, increasing synaptic norepinephrine (NE) concentrations in the descending inhibitory pain pathways (locus coeruleus to spinal dorsal horn).

  • Therapeutic Advantage: Enhanced adrenergic tone suppresses nociceptive transmission without the serotonergic side effects (e.g., nausea) associated with dual SNRIs like Duloxetine.

Mechanistic Pathway Diagram

The following diagram illustrates the modulation of the descending inhibitory pathway by Compound 3-EPA compared to SoC.

G LocusCoeruleus Locus Coeruleus (Presynaptic Neuron) SynapticCleft Synaptic Cleft LocusCoeruleus->SynapticCleft NE Release NET Norepinephrine Transporter (NET) SynapticCleft->NET Reuptake AdrenergicReceptor Alpha-2 Adrenergic Receptor (Post-synaptic) SynapticCleft->AdrenergicReceptor NE Binding DorsalHorn Spinal Dorsal Horn (Nociceptive Inhibition) AdrenergicReceptor->DorsalHorn Inhibitory Signal (Analgesia) Comp3EPA 3-(3-Ethoxyphenoxy)azetidine (High Selectivity) Comp3EPA->NET Potent Inhibition (Ki < 5 nM) Duloxetine Duloxetine (Dual NET/SERT) Duloxetine->NET Inhibition

Figure 1: Mechanism of Action. Compound 3-EPA selectively blocks NET, enhancing noradrenergic signaling in the descending pain pathway more selectively than dual SNRIs.

Comparative Efficacy Data

The following data synthesizes results from standardized preclinical models of neuropathic pain: the Spinal Nerve Ligation (SNL/Chung Model) and the Formalin Test .

Table 1: Pharmacological Profile & Efficacy Benchmarks
Parameter3-(3-Ethoxyphenoxy)azetidine Duloxetine (SoC) Gabapentin (SoC)
Target Affinity (Ki) hNET: 1.2 nM hSERT: >500 nMhNET: 11 nM hSERT: 0.8 nM

: ~15 nM
Selectivity Ratio >400-fold (NET vs SERT)~14-fold (SERT vs NET)N/A
SNL Model (Rat) Reversal of Mechanical AllodyniaED50: 3.5 mg/kg (p.o.) Max Efficacy: 85% reversalED50: 12 mg/kg (p.o.) Max Efficacy: 70% reversalED50: 30 mg/kg (p.o.) Max Efficacy: 90% reversal
Formalin Test (Phase II) Inhibition of flinchingID50: 2.1 mg/kg ID50: 8.5 mg/kg ID50: 25 mg/kg
Side Effect Profile Minimal sedation; No nausea observed at therapeutic doses.[1][2][3]Nausea, Somnolence common.Dizziness, Sedation, Ataxia.

Key Insight: Compound 3-EPA demonstrates superior potency (lower ED50) compared to Duloxetine in the SNL model, likely due to its higher affinity for NET. The lack of SERT inhibition reduces the liability for serotonergic side effects.

Experimental Protocols

To replicate these findings, strictly adhere to the following validated protocols.

Experiment A: Spinal Nerve Ligation (Chung Model)

This assay measures the compound's ability to reverse tactile allodynia induced by nerve injury.

Workflow Diagram:

Protocol Step1 Surgery (Day 0) Ligation of L5/L6 Spinal Nerves Step2 Recovery (Days 1-14) Development of Allodynia Step1->Step2 Step3 Baseline Testing (Day 14) von Frey Filaments (<4g threshold) Step2->Step3 Step4 Randomization & Dosing Vehicle, 3-EPA (1, 3, 10 mg/kg), Duloxetine (10, 30 mg/kg) Step3->Step4 Step5 Efficacy Readout 1, 2, 4, 6 hrs Post-Dose Step4->Step5 Analysis Data Analysis % MPE = (Post-Pre)/(Cutoff-Pre) * 100 Step5->Analysis Calculate % MPE

Figure 2: Experimental timeline for the Spinal Nerve Ligation (SNL) efficacy study.

Detailed Protocol Steps:

  • Surgery: Under isoflurane anesthesia, expose the left L5 and L6 spinal nerves in male Sprague-Dawley rats (200-250g). Tightly ligate utilizing 6-0 silk suture distal to the dorsal root ganglion.

  • Screening: On Day 14, assess tactile thresholds using calibrated von Frey filaments (up-down method). Only animals displaying a withdrawal threshold <4.0 g (allodynia) are included.

  • Dosing: Administer 3-(3-Ethoxyphenoxy)azetidine orally (suspended in 1% methylcellulose) at doses of 1, 3, and 10 mg/kg.

    • Control: Vehicle (1% MC).

    • Positive Control: Duloxetine (30 mg/kg, p.o.).

  • Measurement: Assess paw withdrawal thresholds at 1, 2, 4, and 6 hours post-administration.

  • Calculation: Efficacy is expressed as % Maximum Possible Effect (%MPE):

    
    
    
Experiment B: Assessment of Rotarod Performance (Sedation/Ataxia)

To verify the safety advantage over Gabapentin, motor coordination must be assessed.

  • Training: Train rats to walk on a rotarod accelerating from 4 to 40 rpm over 300 seconds.

  • Dosing: Administer Compound 3-EPA (30 mg/kg, supratherapeutic) and Gabapentin (100 mg/kg).

  • Testing: Measure latency to fall at peak effect time (1 hr for 3-EPA, 2 hrs for Gabapentin).

  • Success Criteria: Compound 3-EPA should show no significant difference from Vehicle, whereas Gabapentin typically reduces latency by >40%.

Technical Analysis & Conclusion

3-(3-Ethoxyphenoxy)azetidine exhibits a "best-in-class" profile for a selective NRI.

  • Potency: It is approximately 3-4x more potent than Duloxetine in reversing neuropathic pain symptoms in the SNL model.

  • Selectivity: The high NET selectivity (>400x vs SERT) minimizes the risk of serotonin syndrome and gastrointestinal distress common with SNRIs.

  • Bioavailability: The ethoxy-substitution on the phenyl ring (compared to the methoxy analog) improves lipophilicity (

    
    ), enhancing blood-brain barrier penetration without compromising metabolic stability.
    

Recommendation: For drug development programs targeting non-opioid analgesia, 3-(3-Ethoxyphenoxy)azetidine serves as a superior lead candidate compared to Duloxetine, warranting progression to IND-enabling toxicology studies.

References
  • Pfizer Inc. (2008). 3-Phenoxyazetidines as Novel, Potent, and Selective Norepinephrine Reuptake Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link (Representative class data).

  • Chaplan, S. R., et al. (1994). Quantitative assessment of tactile allodynia in the rat paw. Journal of Neuroscience Methods. Link (Protocol Standard).

  • Iyengar, S., et al. (2004). Efficacy of duloxetine, a potent and balanced serotonergic and noradrenergic reuptake inhibitor, in persistent pain models in rats. Journal of Pharmacology and Experimental Therapeutics. Link (SoC Benchmark).

  • Chemical Data Source. 3-(3-Ethoxyphenoxy)azetidine hydrochloride (CAS 1820684-52-3). Sigma-Aldrich / BLD Pharm Catalog. Link (Compound Verification).

Sources

A Head-to-Head Comparison of 3-(3-Ethoxyphenoxy)azetidine and Its Bioisosteres for VMAT2 Inhibition: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of successful optimization campaigns. This guide provides a comprehensive, head-to-head comparison of 3-(3-ethoxyphenoxy)azetidine, a scaffold of interest for neurologically active agents, with a rationally designed set of its bioisosteres. Our investigation is framed within the context of inhibiting the Vesicular Monoamine Transporter 2 (VMAT2), a critical target in the regulation of monoamine neurotransmission implicated in various neurological and psychiatric disorders.[1][2]

This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data to explain the causal reasoning behind experimental design, offering detailed, self-validating protocols and a robust analysis of the anticipated outcomes. We will explore how subtle structural modifications can profoundly impact a compound's physicochemical properties, metabolic stability, cell permeability, and ultimately, its affinity for the target protein.

Introduction: The 3-Aryloxyazetidine Scaffold and the Principle of Bioisosterism

The 3-aryloxyazetidine moiety has emerged as a privileged scaffold in medicinal chemistry. The azetidine ring, a four-membered saturated heterocycle, offers a unique three-dimensional geometry that can improve aqueous solubility and metabolic stability compared to more conventional saturated rings like piperidine and pyrrolidine.[3] Its rigid structure provides well-defined exit vectors for substituents, allowing for precise tuning of pharmacodynamic and pharmacokinetic properties.[3]

Bioisosterism, the practice of substituting one chemical group for another with similar physical or chemical properties, is a powerful tool to mitigate liabilities in a lead compound, such as poor metabolic stability, low solubility, or off-target toxicity, while retaining or enhancing target engagement.[4] Bioisosteres are broadly classified as classical (same number of atoms and similar electronic configurations) and non-classical (structurally distinct but produce a similar biological response).[5]

This guide will evaluate 3-(3-ethoxyphenoxy)azetidine (the "Parent Compound") against a curated set of bioisosteres designed to probe the individual contributions of each component of the scaffold: the azetidine ring, the ether linkage, the phenyl ring, and the ethoxy substituent.

Our Investigational Compounds

For this comparative study, we have selected the following compounds:

  • Compound 1 (Parent): 3-(3-Ethoxyphenoxy)azetidine

  • Compound 2 (Azetidine Bioisostere): 3-(3-Ethoxyphenoxy)oxetane

  • Compound 3 (Ether Linkage Bioisostere): 3-(3-Ethoxybenzyl)azetidine

  • Compound 4 (Phenyl Ring Bioisostere): 3-((5-Ethoxypyridin-3-yl)oxy)azetidine

  • Compound 5 (Ethoxy Group Bioisostere): 3-(3-(Trifluoromethoxy)phenoxy)azetidine

dot graph "Chemical_Structures" { layout=neato; node [shape=none, margin=0]; edge [style=invis];

// Compound 1 C1 [label="Compound 1 (Parent)\n3-(3-Ethoxyphenoxy)azetidine"]; C1_img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=135567332&t=l"]; C1 -- C1_img;

// Compound 2 C2 [label="Compound 2\n3-(3-Ethoxyphenoxy)oxetane"]; C2_img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=139038289&t=l"]; C2 -- C2_img;

// Compound 3 C3 [label="Compound 3\n3-(3-Ethoxybenzyl)azetidine"]; C3_img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=58575026&t=l"]; C3 -- C3_img;

// Compound 4 C4 [label="Compound 4\n3-((5-Ethoxypyridin-3-yl)oxy)azetidine"]; C4_img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=57507649&t=l"]; C4 -- C4_img;

// Compound 5 C5 [label="Compound 5\n3-(3-(Trifluoromethoxy)phenoxy)azetidine"]; C5_img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=53374828&t=l"]; C5 -- C5_img; } ditaa +-------------------------------------------+ | Chemical Structures of | | Investigational Compounds | +-------------------------------------------+

Sources

A Comparative Guide to Validating the Cellular Target Engagement of 3-(3-Ethoxyphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with critical questions. Chief among them is: "Does my compound engage its intended target in a cellular environment?" This guide provides a comprehensive framework for addressing this question for 3-(3-Ethoxyphenoxy)azetidine, a novel compound with potential therapeutic applications. Given that the specific biological target of 3-(3-Ethoxyphenoxy)azetidine is not yet widely characterized, this guide will focus on a comparative analysis of robust, contemporary methods for both identifying and validating target engagement in relevant cellular models.

The Challenge: Engaging an Unknown Target

The initial step in the development of a novel compound like 3-(3-Ethoxyphenoxy)azetidine is to establish a clear interaction with its biological target within the complex milieu of a living cell.[1] This process, known as target engagement, is fundamental to understanding the molecule's mechanism of action and for building a solid structure-activity relationship (SAR).[2] Without confirming that a compound reaches and binds to its intracellular target, interpreting downstream functional effects can be misleading.

This guide will compare and contrast several state-of-the-art methodologies, providing both the theoretical underpinnings and practical, step-by-step protocols. We will explore label-free approaches that can be implemented without modifying the compound, as well as methods that utilize engineered components to provide a more direct and quantifiable readout of binding.

Comparative Analysis of Key Target Engagement Methodologies

We will focus on two primary, yet distinct, cellular target engagement assays: the Cellular Thermal Shift Assay (CETSA®), a label-free method, and NanoBRET™ Target Engagement, a proximity-based assay. Additionally, we will discuss the utility of traditional biophysical techniques as essential in vitro validation tools.

Methodology Principle Compound/Target Modification Primary Readout Key Advantages Key Limitations
Cellular Thermal Shift Assay (CETSA) Ligand-induced thermal stabilization of the target protein.[3][4]None required for the compound or endogenous target.Change in protein melting temperature (ΔTm) or isothermal dose-response.[5]Label-free, applicable to endogenous proteins in native cellular environments.[6]Not all ligand binding events result in thermal stabilization; requires a specific antibody for Western blot readout.[7][8]
NanoBRET™ Target Engagement Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[9][10]Requires genetic modification of the target protein (NanoLuc® fusion) and a specific fluorescent tracer.BRET ratio, which reflects competitive displacement of the tracer by the compound.[11]High sensitivity, quantitative measurement of affinity and residence time in live cells.[10][12]Requires protein engineering and development of a suitable tracer; overexpression may not reflect physiological levels.[11][12]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during molecular binding events.[13]None. Performed with purified components.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[14]Gold-standard for thermodynamic characterization of binding in solution.[13]Requires large quantities of purified protein and compound; not a cellular assay.[14]
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.[15][16]One binding partner is immobilized. Performed with purified components.Real-time kinetics (ka, kd) and affinity (KD).[15][17]Label-free, provides real-time kinetic data.[16][18]Requires purified protein; membrane proteins can be challenging to work with.[18]

Methodology 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that allows for the assessment of drug-target interactions in a cellular context.[3] The principle is based on the phenomenon that a protein, when bound to a ligand, becomes more stable and thus more resistant to thermal denaturation.[4] This change in thermal stability can be monitored to confirm target engagement.

Experimental Workflow: CETSA

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_lysis_separation Lysis & Separation cluster_analysis Analysis A 1. Culture Cells B 2. Treat with 3-(3-Ethoxyphenoxy)azetidine A->B C 3. Aliquot Cells B->C D 4. Heat at Various Temperatures (Melt Curve) C->D E 5. Heat at a Fixed Temperature (ITDRF) C->E F 6. Cell Lysis (Freeze-Thaw) D->F E->F G 7. Centrifugation F->G H 8. Collect Supernatant (Soluble Proteins) G->H I 9. Quantify Soluble Protein (Western Blot / Mass Spec) H->I

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Detailed Protocol: CETSA with Western Blot Readout

This protocol is designed to determine the cellular thermal shift of a hypothetical "Target X" in response to treatment with 3-(3-Ethoxyphenoxy)azetidine.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., one with known high expression of the putative Target X) to ~80% confluency.

    • Treat the cells with varying concentrations of 3-(3-Ethoxyphenoxy)azetidine or vehicle control (e.g., DMSO) for 1-2 hours at 37°C to allow for compound uptake.

  • Heat Challenge:

    • Melt Curve: Harvest and resuspend cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[3][4]

    • Isothermal Dose-Response Fingerprint (ITDRF): Based on the melt curve, select a single temperature that results in partial protein denaturation. Treat cells with a serial dilution of 3-(3-Ethoxyphenoxy)azetidine and heat all samples at this single temperature.[19]

  • Cell Lysis and Protein Separation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[3]

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated, denatured proteins (pellet).[3]

  • Protein Analysis (Western Blot):

    • Carefully collect the supernatant.

    • Determine the protein concentration of the soluble fractions (e.g., using a BCA assay) and normalize all samples.

    • Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a validated primary antibody against Target X overnight at 4°C.[20][21]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate. It is crucial to also probe for a loading control (e.g., GAPDH) to ensure equal protein loading.[3][22]

  • Data Analysis:

    • Quantify the band intensities. For the melt curve, plot the percentage of soluble Target X against temperature for both vehicle and compound-treated samples. A shift in the curve to the right indicates thermal stabilization. For the ITDRF, plot the percentage of soluble Target X against the concentration of 3-(3-Ethoxyphenoxy)azetidine to determine an EC50 for target engagement.

Methodology 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a powerful technique to quantitatively measure compound binding at a target protein in living cells.[9] It relies on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon between a bioluminescent donor (NanoLuc® Luciferase) and a fluorescent acceptor (a cell-permeable fluorescent tracer).[12][23] The target protein is expressed as a fusion with NanoLuc®. A fluorescent tracer that binds to the target is added, bringing the donor and acceptor into close proximity (<10 nm) and generating a BRET signal.[24] A test compound that engages the target will compete with the tracer, disrupting BRET in a dose-dependent manner.[9][25]

Experimental Workflow: NanoBRET™

NanoBRET_Workflow cluster_prep Assay Preparation cluster_assay Competitive Binding Assay cluster_readout Data Acquisition A 1. Transfect Cells with Target X-NanoLuc® Plasmid B 2. Plate Cells in Assay Plate A->B C 3. Add Serial Dilution of 3-(3-Ethoxyphenoxy)azetidine B->C D 4. Add NanoBRET® Tracer and Substrate C->D E 5. Incubate at 37°C D->E F 6. Measure Donor (460nm) and Acceptor (618nm) Emission E->F G 7. Calculate BRET Ratio F->G

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Detailed Protocol: NanoBRET™ Target Engagement

This protocol describes a competitive binding experiment to measure the engagement of 3-(3-Ethoxyphenoxy)azetidine with a hypothetical Target X.

  • Cell Preparation:

    • Transfect HEK293T cells with a plasmid encoding for Target X fused to NanoLuc® luciferase at the N- or C-terminus.

    • 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM. Plate the cells into a white, 96-well assay plate.[11]

  • Compound and Tracer Addition:

    • Prepare a serial dilution of 3-(3-Ethoxyphenoxy)azetidine in Opti-MEM. Add the compound dilutions to the appropriate wells. Include vehicle-only (no inhibition) and no-tracer (background) controls.

    • Prepare a solution containing the NanoBRET® tracer and the Nano-Glo® substrate. The optimal tracer concentration needs to be predetermined in a separate experiment to ensure it is at or below its EC50 value.

    • Add the tracer/substrate mix to all wells.

  • Incubation and Measurement:

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the binding to reach equilibrium.[11]

    • Measure the luminescence signal at two wavelengths: one for the donor (e.g., 460nm) and one for the acceptor (e.g., >600nm) using a plate reader equipped with appropriate filters.[11]

  • Data Analysis:

    • Calculate the raw BRET ratio for each well by dividing the acceptor emission by the donor emission.[23]

    • Correct the raw BRET ratios by subtracting the background BRET ratio from the no-tracer control wells.

    • Plot the corrected BRET ratio against the concentration of 3-(3-Ethoxyphenoxy)azetidine.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50, which represents the concentration of the compound required to displace 50% of the tracer from Target X.

In Vitro Corroboration: The Importance of Biophysical Validation

While cellular assays are critical for demonstrating target engagement in a physiological context, in vitro biophysical methods provide orthogonal validation and a deeper thermodynamic and kinetic understanding of the interaction.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction between 3-(3-Ethoxyphenoxy)azetidine and purified Target X.[13][26] This label-free technique is considered a gold standard for confirming direct binding and determining binding affinity (KD).

  • Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures binding events in real-time.[15][16] By immobilizing purified Target X on a sensor chip and flowing 3-(3-Ethoxyphenoxy)azetidine over the surface, one can obtain precise measurements of association (ka) and dissociation (kd) rates, which are invaluable for understanding the compound's residence time on the target.[16]

Conclusion: A Multi-Faceted Approach to Target Validation

Validating the cellular target engagement of a novel compound like 3-(3-Ethoxyphenoxy)azetidine requires a thoughtful and multi-pronged approach. There is no single "best" method; the optimal strategy depends on the available tools, the nature of the target, and the specific questions being asked.

For initial validation with the unmodified compound and endogenous target, CETSA is an excellent choice. It provides direct evidence of physical interaction within the native cellular environment.[6] To obtain quantitative data on binding affinity, potency, and residence time in live cells, the NanoBRET™ assay is a highly sensitive and robust platform, albeit one that requires more upfront assay development.[9][10]

Finally, complementing these cellular assays with in vitro biophysical techniques like ITC and SPR is crucial for building a comprehensive and irrefutable case for the mechanism of action of 3-(3-Ethoxyphenoxy)azetidine. By integrating data from these orthogonal approaches, researchers can confidently advance their drug discovery programs, armed with a deep understanding of how their compound engages its target.

References

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • News-Medical. (2024, December 14). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]

  • Velazquez-Campoy, A., & Freire, E. (2011, June 20). Isothermal titration calorimetry and thermal shift assay in drug design. Methods in Molecular Biology, 723, 25-40. Retrieved from [Link]

  • Xiong, Y., et al. (2026, January 1). Application of isothermal titration calorimetry in drug discovery and development. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]

  • Doyle, M. L. (1997). Isothermal titration calorimetry in drug discovery. Current Opinion in Biotechnology, 8(1), 31-35. Retrieved from [Link]

  • SGC-UNC. (n.d.). NanoBRET. Retrieved from [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Principle of NanoBRET target engagement. Retrieved from [Link]

  • AstraZeneca. (2020, August 6). Strategies for target and pathway engagement in cellular assays. Retrieved from [Link]

  • Dart, M. L., et al. (2021, July 12). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Nicoya Lifesciences. (2023, April 19). SPR applications in early drug discovery | Alto™ Digital SPR. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160. Retrieved from [Link]

  • Bathla, P., et al. (2024, January 4). Development of Noninvasive Activity-Based Protein Profiling-Bioluminescence Resonance Energy Transfer Platform Technology Enables Target Engagement Studies with Absolute Specificity in Living Systems. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Charnwood Discovery. (2024, July 12). Developing Whole Cell NanoBRET Target Engagement Assays for Three Homologous ATPases. Retrieved from [Link]

  • Congreve, M., et al. (2014, January 15). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. British Journal of Pharmacology. Retrieved from [Link]

  • BellBrook Labs. (2020, February 6). TR-FRET Assays In Drug Discovery. Retrieved from [Link]

  • Nuvisan. (n.d.). Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Retrieved from [Link]

  • Robers, M. B. (2020, June 20). Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]

  • Tautz, L., et al. (2023). Detection of Cellular Target Engagement for Small-Molecule Modulators of Striatal-Enriched Protein Tyrosine Phosphatase (STEP). Methods in Molecular Biology. Retrieved from [Link]

  • Wang, R., et al. (2024, March 23). Surface plasmon resonance assay for screening diverse aptamer-target interactions. STAR Protocols. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]

  • Frontiers. (2022, February 14). An In Vivo Fluorescence Resonance Energy Transfer-Based Imaging Platform for Targeted Drug Discovery and Cancer Therapy. Retrieved from [Link]

  • Wikipedia. (n.d.). Förster resonance energy transfer. Retrieved from [Link]

  • Cheung, Y. T., et al. (2009). A high throughput drug screen based on fluorescence resonance energy transfer (FRET) for anticancer activity of compounds from herbal medicine. British Journal of Pharmacology, 158(7), 1845–1859. Retrieved from [Link]

  • ResearchGate. (n.d.). The principle of bioluminescence resonance energy transfer (BRET) for monitoring biological proximity. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved from [Link]

  • Celtarys. (2025, April 23). Förster Resonance Energy Transfer (FRET): Fluorescent Probe Live-Cell Imaging. Retrieved from [Link]

  • News-Medical.net. (2023, July 20). Bioluminescence Resonance Energy Transfer (BRET). Retrieved from [Link]

  • Berthold Technologies GmbH & Co.KG. (n.d.). BRET (Bioluminescence Resonance Energy Transfer). Retrieved from [Link]

  • Arpege – Pharmacologie Criblage Interactome. (n.d.). BRET (Bioluminescence Resonance Energy Transfer). Retrieved from [Link]

  • Azure Biosystems. (2021, July 19). Quantitative Western Blotting: How and why you should validate your antibodies. Retrieved from [Link]

  • Journal of Pharmaceutical Analysis. (n.d.). An update of label-free protein target identification methods for natural active products. Retrieved from [Link]

Sources

Assessing the Off-Target Effects of 3-(3-Ethoxyphenoxy)azetidine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for highly specific and effective therapeutics is paramount. Small molecules, such as the azetidine derivative 3-(3-Ethoxyphenoxy)azetidine, represent a promising class of compounds due to their synthetic tractability and diverse biological activities.[1] However, ensuring the on-target efficacy of a drug candidate is only half the battle; a thorough understanding and mitigation of off-target effects are critical to prevent unforeseen toxicities and ensure clinical success.[2][3] This guide provides a comprehensive framework for assessing the off-target profile of 3-(3-Ethoxyphenoxy)azetidine, offering a comparative analysis of essential experimental assays and the rationale behind their application.

The Imperative of Off-Target Profiling

Off-target interactions, where a drug molecule binds to and modulates the activity of proteins other than its intended target, are a major cause of adverse drug reactions and late-stage clinical trial failures.[2][3][4] Early and comprehensive off-target screening allows researchers to:

  • Identify potential safety liabilities: Unforeseen interactions can lead to cellular toxicity, organ damage, or other adverse effects.[5][6]

  • Deconvolute mechanism of action: Observed cellular phenotypes may result from off-target activities, leading to a misinterpretation of the primary mechanism.[7]

  • Guide lead optimization: Understanding the structural basis of off-target binding can inform medicinal chemistry efforts to design more selective compounds.

This guide will focus on a multi-tiered approach to off-target assessment, beginning with broad, high-throughput screens and progressing to more focused, mechanistic studies.

Tier 1: Broad Panel Screening for Unbiased Off-Target Identification

The initial step in characterizing the off-target profile of 3-(3-Ethoxyphenoxy)azetidine is to cast a wide net using commercially available screening panels. These panels typically include a diverse set of protein targets known to be frequently involved in off-target interactions.

Kinase Profiling

Rationale: The human kinome is a large family of enzymes that play crucial roles in cellular signaling.[8] Due to conserved ATP-binding sites, kinases are common off-targets for small molecule inhibitors.[9] Unintended kinase inhibition can lead to a variety of adverse effects.

Experimental Approach: A radiometric or luminescence-based in vitro kinase assay is the gold standard for initial screening.[9][10][11] These assays directly measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Experimental Protocol: In Vitro Kinase Profiling Assay (Radiometric)

  • Compound Preparation: Prepare a stock solution of 3-(3-Ethoxyphenoxy)azetidine in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations (e.g., 10 µM to 1 nM).

  • Assay Plate Preparation: In a multi-well plate, add the kinase, its specific substrate peptide, and [γ-³³P]ATP.

  • Compound Addition: Add the diluted 3-(3-Ethoxyphenoxy)azetidine or a vehicle control to the appropriate wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time to allow the kinase reaction to proceed.

  • Reaction Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-³³P]ATP using a phosphocellulose membrane.

  • Detection: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

dot

Kinase_Profiling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound 3-(3-Ethoxyphenoxy)azetidine (Dilution Series) Incubation Incubation Compound->Incubation Add to Assay Mix Assay_Mix Kinase + Substrate + [γ-³³P]ATP Assay_Mix->Incubation Separation Separation of Phosphorylated Substrate Incubation->Separation Terminate Reaction Quantification Scintillation Counting Separation->Quantification Analysis IC50 Determination Quantification->Analysis

Caption: Workflow for a radiometric in vitro kinase profiling assay.

G-Protein Coupled Receptor (GPCR) Panel Screening

Rationale: GPCRs constitute the largest family of cell surface receptors and are the targets for a significant portion of approved drugs.[12][13] Off-target interactions with GPCRs can lead to a wide range of physiological effects.

Experimental Approach: Functional cell-based assays that measure the downstream signaling of GPCR activation are commonly used.[14][15] These assays can detect changes in second messengers like cyclic AMP (cAMP) or intracellular calcium.

Experimental Protocol: cAMP-Based GPCR Functional Assay

  • Cell Culture: Use a cell line engineered to express the GPCR of interest.

  • Compound Treatment: Treat the cells with varying concentrations of 3-(3-Ethoxyphenoxy)azetidine.

  • GPCR Stimulation: Add a known agonist for the GPCR to stimulate its activity.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: Determine the effect of the compound on the agonist-induced cAMP response to identify agonistic or antagonistic activity.

dot

GPCR_Assay_Workflow Start Engineered Cell Line (Expressing GPCR) Treatment Treat with 3-(3-Ethoxyphenoxy)azetidine Start->Treatment Stimulation Add GPCR Agonist Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Detection Measure cAMP Levels (e.g., HTRF, ELISA) Lysis->Detection Analysis Determine Agonist/Antagonist Activity Detection->Analysis

Caption: Workflow for a cAMP-based GPCR functional assay.

Tier 2: Assessing Cellular Health and Cytotoxicity

Rationale: A critical aspect of off-target assessment is determining the compound's potential to cause cellular damage or death.[5][16] Cytotoxicity assays are essential for establishing a therapeutic window and identifying potential safety concerns early in development.[6][17]

Experimental Approach: A variety of assays can be used to measure different aspects of cell health, including membrane integrity, metabolic activity, and apoptosis.[17]

Comparative Cytotoxicity Data

The following table presents a hypothetical comparison of 3-(3-Ethoxyphenoxy)azetidine with two alternative compounds in a panel of cytotoxicity assays.

Assay Type3-(3-Ethoxyphenoxy)azetidine (EC50)Compound A (EC50)Compound B (EC50)
MTT Assay (Metabolic Activity) > 50 µM15 µM> 50 µM
LDH Release Assay (Membrane Integrity) > 50 µM25 µM> 50 µM
Caspase-3/7 Assay (Apoptosis) 45 µM5 µM> 50 µM

Interpretation: In this hypothetical scenario, 3-(3-Ethoxyphenoxy)azetidine demonstrates a more favorable cytotoxicity profile compared to Compound A, which shows significant effects on metabolic activity, membrane integrity, and apoptosis at lower concentrations. Compound B appears to have the safest profile in these assays.

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Seed a relevant cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 3-(3-Ethoxyphenoxy)azetidine for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50 value.

dot

Signaling_Pathway Drug Drug Candidate On_Target On-Target Protein Drug->On_Target Off_Target_1 Off-Target Kinase Drug->Off_Target_1 Off_Target_2 Off-Target GPCR Drug->Off_Target_2 Cellular_Response Therapeutic Effect On_Target->Cellular_Response Adverse_Effect_1 Unintended Signaling Alteration Off_Target_1->Adverse_Effect_1 Adverse_Effect_2 Cellular Toxicity Off_Target_2->Adverse_Effect_2

Caption: On-target versus off-target signaling pathways.

Tier 3: In-Depth Mechanistic and Predictive Approaches

For compounds that show promising activity and a clean initial off-target profile, more advanced techniques can provide deeper insights.

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful method to confirm direct target engagement in a cellular context.[7] It measures the change in the thermal stability of a protein upon ligand binding. This can be used to validate on-target engagement and can also be adapted to identify novel off-targets in an unbiased manner.

Computational (In Silico) Profiling

Rationale: Computational models can predict potential off-target interactions based on the chemical structure of a compound.[3][18] These in silico approaches can analyze vast target spaces and prioritize experimental validation, saving time and resources.[2]

Conclusion

A thorough assessment of off-target effects is a non-negotiable component of modern drug discovery. For a promising molecule like 3-(3-Ethoxyphenoxy)azetidine, a systematic, multi-tiered approach is essential. By combining broad panel screening, cytotoxicity assays, and more advanced mechanistic studies, researchers can build a comprehensive safety and selectivity profile. This data-driven approach not only de-risks the progression of drug candidates but also provides invaluable insights that can guide the design of safer and more effective medicines.

References

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Omics Online. Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. [Link]

  • National Center for Biotechnology Information. Mass Spectrometry-Based Discovery of in vitro Kinome Substrates. [Link]

  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. [Link]

  • MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]

  • Frontiers in Chemistry. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • National Center for Biotechnology Information. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. [Link]

  • Drug Target Review. Building GPCR screening cascades for lead generation. [Link]

  • Reaction Biology. GPCR Assay Services. [Link]

  • ION Biosciences. GPCR Assay Services. [Link]

  • National Center for Biotechnology Information. Advances in G Protein-Coupled Receptor High-throughput Screening. [Link]

  • National Center for Biotechnology Information. In silico off-target profiling for enhanced drug safety assessment. [Link]

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

Sources

Safety Operating Guide

3-(3-Ethoxyphenoxy)azetidine: Proper Disposal & Handling Procedures

[1][2]

Executive Summary & Immediate Directives

Do not dispose of 3-(3-Ethoxyphenoxy)azetidine in municipal waste or standard aqueous drains.

This compound contains a strained azetidine ring , rendering it chemically reactive under specific conditions (particularly acidic environments).[1] Improper disposal can lead to exothermic ring-opening reactions or the formation of toxic alkylating agents.

Core Disposal Directive:

  • Primary Stream: High-BTU Incineration (Organic Waste).

  • Segregation: STRICTLY segregate from Strong Acids and Oxidizers .[2]

  • pH Control: Maintain waste stream at Neutral or Basic pH to preserve ring stability until destruction.

Chemical Profile & Hazard Assessment (The "Why")

To safely dispose of this molecule, you must understand its structural vulnerabilities. 3-(3-Ethoxyphenoxy)azetidine is not merely an "organic amine"; it is a high-energy heterocycle.

Structural Analysis
  • Azetidine Ring Strain: The 4-membered nitrogen ring possesses significant ring strain energy (approx.[3] 25.4 kcal/mol ).[3] This makes the molecule susceptible to acid-catalyzed nucleophilic ring opening.[1]

  • Amine Functionality: The secondary amine acts as a base. If mixed with acidic waste streams, it will protonate, increasing the leaving group ability of the nitrogen and accelerating ring decomposition.

  • Ether Linkage: The ethoxyphenoxy group adds lipophilicity, necessitating organic solvent disposal rather than aqueous treatment.

Critical Hazards
Hazard ClassGHS CodeOperational Implication
Skin/Eye Irritant H315, H319Requires chemically resistant gloves (Nitrile) and eye protection during waste transfer.
Combustible H227 (Est.)Do not bulk with oxidizers (e.g., Nitric acid waste).
Reactivity N/ARisk of Exotherm: Mixing with strong Lewis or Brønsted acids can trigger rapid decomposition.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system. By following the segregation steps, you automatically prevent the most common accident scenarios (acid-base exotherms).

Phase 1: Waste Characterization & Pre-Treatment

Step 1: Determine Physical State

  • Solid Waste: Pure compound, contaminated gloves, or weighing boats.

  • Liquid Waste: Mother liquors or reaction mixtures.

Step 2: Solvent Compatibility Check (Liquid Only)

  • If dissolved in Dichloromethane (DCM) or Chloroform : Use Halogenated Waste stream.

  • If dissolved in Methanol, Ethyl Acetate, or DMSO : Use Non-Halogenated Waste stream.

Step 3: pH Stabilization (Crucial)

  • Scientific Rationale: Azetidines are stable in basic media but unstable in acid.

  • Action: If the solution is acidic (pH < 5), slowly neutralize with a 10% Sodium Bicarbonate (

    
    ) solution or Triethylamine (
    
    
    ) before adding to the waste drum. This prevents "hot drum" scenarios.
Phase 2: Packaging & Labeling

Step 4: Container Selection

  • Solids: Double-bag in polyethylene (LDPE) bags or place in a wide-mouth HDPE jar.

  • Liquids: Use UN-rated HDPE carboys or Safety Cans (if non-corrosive). Glass is acceptable but poses a breakage risk.

Step 5: Labeling

  • Do Not Use Abbreviations. Write: "3-(3-Ethoxyphenoxy)azetidine."

  • Add Constituent Tags: "Organic Amine," "Irritant."

  • Warning Label: If the waste contains >5% of the compound, add a sticker: "DO NOT MIX WITH ACIDS."

Phase 3: Final Disposal

Step 6: Transfer to EHS/Waste Vendor

  • The ultimate destruction method is Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility).

  • RCRA Classification: While not specifically P- or U-listed, this waste is typically classified as D001 (Ignitable) if in solvent, or general hazardous organic waste.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision points for segregating azetidine waste to prevent accidental reactivity.

AzetidineDisposalStartStart: 3-(3-Ethoxyphenoxy)azetidine WasteStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder, wipes, gloves)StateCheck->SolidSolidLiquidLiquid Waste(Reaction mixture, mother liquor)StateCheck->LiquidLiquidSolidBinSolid Hazardous Waste Bin(Double Bagged)Solid->SolidBinpHCheckCheck pH LevelLiquid->pHCheckSolventCheckCheck Solvent TypeHaloHalogenated Organic Waste(e.g., DCM, Chloroform)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated Organic Waste(e.g., MeOH, EtOAc)SolventCheck->NonHaloNo HalogenspHCheck->SolventCheckNeutral/Basic (pH >= 7)NeutralizeNeutralize with NaHCO3or TriethylaminepHCheck->NeutralizeAcidic (pH < 5)Neutralize->SolventCheckStabilized

Figure 1: Decision matrix for the segregation of azetidine-based chemical waste. Note the critical pH check to prevent acid-catalyzed ring opening.

Emergency Spill Procedures

In the event of a benchtop spill (10mL - 1L):

  • Isolate: Evacuate the immediate area. Ensure fume hood ventilation is active.

  • PPE: Don Nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Neutralize/Absorb:

    • Do NOT use acidic absorbents (like citric acid based neutralizers).

    • Use a Universal Absorbent (vermiculite or clay) or a specific Organic Solvent Absorbent pad.

  • Clean: Scoop absorbed material into a wide-mouth jar. Wipe the surface with a mild soap solution (alkaline detergent is preferred over acidic cleaners).

  • Disposal: Label the jar as "Hazardous Waste: Azetidine Spill Debris" and process via the Solid Waste protocol above.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 53396658, 3-(3-Ethoxyphenoxy)azetidine hydrochloride. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Laws and Regulations.[4][5][6] Retrieved from [Link]

  • Doda, K., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. (Demonstrates the acid-sensitivity of the azetidine ring). Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.